(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
Description
Properties
IUPAC Name |
[4-(2-methylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-10-4-2-3-5-13(10)11-6-8-12(9-7-11)14(15)16/h2-9,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZVBPYIBOLGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC=C2C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629651 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491595-36-9 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {5-methyl-[1,1'-biphenyl]-2-yl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
Executive Summary: (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is a bifunctional organic compound featuring a biphenyl scaffold, a common motif in medicinal chemistry and materials science. As an aryl boronic acid, its primary utility lies in its role as a versatile building block, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] The efficacy, reproducibility, and scalability of its applications are fundamentally governed by its physicochemical properties. This guide offers an in-depth analysis of these core characteristics, intended for researchers, chemists, and drug development professionals. We will explore the structural, acidic, and spectroscopic properties of the molecule, providing both theoretical context and validated experimental protocols for its characterization. The narrative emphasizes the causal relationships between molecular structure and observable properties, providing a framework for its rational application in synthesis and development.
Core Molecular and Physical Properties
This compound belongs to the class of organoboron compounds that are solids at room temperature and exhibit stability superior to their borinic acid or borane precursors.[3] However, like many boronic acids, they are susceptible to dehydration to form cyclic anhydrides known as boroxines, particularly under storage.[3] Understanding its fundamental molecular identifiers is the first step in any research endeavor.
Table 1: Molecular Identifiers and Physical Properties
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| CAS Number | 491595-36-9 | [4] |
| Molecular Formula | C₁₃H₁₃BO₂ | [4] |
| Molecular Weight | 212.06 g/mol | [4] |
| Appearance | White to off-white solid | General property[3] |
| Melting Point | To be determined experimentally. For comparison, the related 4-biphenylboronic acid melts at 232-245 °C. | |
| InChI Key | ZBZVBPYIBOLGCU-UHFFFAOYSA-N | [4] |
Acidity and Aqueous Solution Behavior (pKa)
A defining characteristic of boronic acids is their nature as Lewis acids, not traditional Brønsted-Lowry acids.[2][5] The boron atom, with its vacant p-orbital, accepts a hydroxide ion from an aqueous medium. This converts the boron center from a neutral, sp²-hybridized trigonal planar geometry to an anionic, sp³-hybridized tetrahedral boronate species.[1][2] The pKa of a boronic acid represents the pH at which these two forms exist in equal concentration.
The pKa is critically influenced by the electronic properties of the substituents on the aryl ring.[5] Electron-withdrawing groups stabilize the anionic boronate form, thus lowering the pKa (increasing acidity), while electron-donating groups have the opposite effect.[5][6] The 2'-methyl group on the distal phenyl ring in this compound is a weak electron-donating group. Therefore, its pKa is expected to be slightly higher than that of unsubstituted phenylboronic acid (pKa ≈ 8.8-9.0).[6][7]
This pH-dependent equilibrium is not merely a physical curiosity; it is central to the reactivity of the molecule. In Suzuki-Miyaura coupling, the formation of the tetrahedral boronate is essential for the transmetalation step, which is why the reaction requires basic conditions.[8]
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method leverages the difference in the UV absorbance spectra between the trigonal boronic acid and the tetrahedral boronate to determine the pKa.[7]
Rationale: As the boronic acid transitions from the trigonal to the tetrahedral state with increasing pH, the electronic conjugation of the system is altered, leading to a predictable change in the UV-Vis spectrum (typically a decrease in absorbance at certain wavelengths).[7] Plotting this change against pH yields a sigmoidal curve from which the pKa can be accurately determined.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic solvent like methanol or DMSO to ensure complete dissolution.
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 7 to pH 12) with known, stable pH values. A universal buffer or a series of phosphate and carbonate buffers can be used.
-
Sample Preparation: For each pH value, add a small, constant aliquot of the boronic acid stock solution to a cuvette containing the buffer solution. The final concentration should be low enough (e.g., 50-100 µM) to obey the Beer-Lambert law. A co-solvent percentage of <1% is ideal to minimize its effect on the aqueous pKa.
-
Spectroscopic Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Data Analysis: Identify a wavelength with a significant difference in absorbance between the high-pH and low-pH forms. Plot the absorbance at this wavelength versus the pH of the buffer.
-
pKa Calculation: Fit the resulting data to a sigmoidal dose-response equation. The inflection point of the curve corresponds to the pKa of the boronic acid.
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Stability, Storage, and Handling
The utility of aryl boronic acids is contingent on their stability. Two primary degradation pathways must be considered for this compound:
-
Boroxine Formation: This is a reversible dehydration reaction where three molecules of boronic acid condense to form a six-membered ring.[9] This is especially prevalent in the solid state and can lead to inconsistencies in weighing and stoichiometry if not accounted for. Mild heating under vacuum can sometimes reverse this process.
-
Protodeboronation: This is an irreversible decomposition pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[8] This reaction is highly pH-dependent and can be accelerated under both strongly acidic and basic conditions.[8] The rate of protodeboronation is also influenced by the electronic nature of the aryl group.
Best Practices for Storage:
-
Store in a tightly sealed container to minimize moisture exposure, which can facilitate degradation.
-
Keep in a cool, dark place.
-
For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
To enhance stability, especially for purification via silica gel chromatography, boronic acids are often converted to more robust boronic esters, such as pinacol esters.[10][11][12] These derivatives are generally less prone to dehydration and protodeboronation.[10]
Caption: Key equilibrium states of an aryl boronic acid in solution.
Spectroscopic Characterization Profile
Unambiguous structural verification and purity assessment are paramount. A combination of spectroscopic techniques is required for full characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide a definitive fingerprint. Expected signals include complex multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the protons of the two phenyl rings, a sharp singlet around 2.2-2.4 ppm for the methyl (CH₃) protons, and a broad, exchangeable singlet for the two hydroxyl protons on the boron atom (B(OH)₂). This B(OH)₂ signal will disappear upon shaking the sample with a drop of D₂O.
-
¹³C NMR: This spectrum will show the requisite number of aromatic carbon signals and a signal for the methyl carbon. The ipso-carbon directly attached to the boron atom may be broad or have a low intensity, a common feature in the ¹³C NMR of organoboranes.[13]
-
¹¹B NMR: This is a highly informative technique for organoboron compounds.[9] For this compound, a single, relatively broad resonance is expected in the range of δ 28-33 ppm, which is characteristic of a tricoordinate (sp²) boron center.[9][14] Upon addition of a base (increasing pH), the signal will shift upfield to a lower ppm value as the tetrahedral boronate is formed, a phenomenon that can also be used to monitor pKa and binding events.[14]
Experimental Protocol: General NMR Sample Preparation
Rationale: Proper sample preparation is crucial for obtaining high-resolution, artifact-free spectra for accurate structural elucidation. The choice of solvent is critical to ensure complete dissolution and to avoid signals that overlap with key analyte resonances.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the boronic acid into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include DMSO-d₆, CDCl₃, or Methanol-d₄. DMSO-d₆ is often preferred as it can solubilize both the boronic acid and its potential boroxine anhydride form.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or swirl until the solid is completely dissolved. A brief application of heat may be necessary but should be done cautiously to avoid degradation.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and ¹¹B NMR spectra using appropriate instrument parameters. For ¹¹B NMR, a specific boron-free probe or a background scan may be necessary for precise quantification.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable. The analysis should confirm the expected molecular ion peak corresponding to the calculated molecular weight of 212.06 g/mol .
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications | Semantic Scholar [semanticscholar.org]
- 4. (2′-Methyl-[1,1′-biphenyl]-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid: A Keystone Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid, a prominent member of the arylboronic acid family, has emerged as a critical building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a biphenyl backbone with a strategically placed methyl group, imparts desirable physicochemical properties to target molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and applications, with a focus on its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
Core Compound Identity
-
Chemical Name: this compound
-
CAS Number: 491595-36-9[1]
-
Molecular Formula: C₁₃H₁₃BO₂[1]
-
Molecular Weight: 212.06 g/mol [1]
Structural Representation
The structure of this compound is characterized by a biphenyl system where one phenyl ring is substituted with a boronic acid group at the 4-position, and the other phenyl ring bears a methyl group at the 2'-position.
Caption: 2D Structure of this compound.
Synthesis and Mechanism
Arylboronic acids are generally synthesized via the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[2]
A plausible synthetic route for this compound involves a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: A General Approach
-
Reaction Setup: To a reaction vessel, add 4-bromophenylboronic acid, 2-methylphenylboronic acid (or its pinacol ester), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (like toluene or dioxane) and an aqueous solution of the base.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture and perform an aqueous work-up. This typically involves partitioning the mixture between an organic solvent and water. The organic layer is then washed with brine and dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure this compound.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The methyl protons will be a singlet around δ 2.2-2.5 ppm. The hydroxyl protons of the boronic acid group will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | Aromatic carbons will resonate in the δ 120-145 ppm region. The methyl carbon will appear around δ 20-25 ppm. The carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.[3] |
| ¹¹B NMR | The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids, with the chemical shift providing information about the coordination state of the boron atom.[4] For a trigonal planar boronic acid, a signal in the range of δ 25-35 ppm is expected. |
| FT-IR | Characteristic absorption bands for the O-H stretching of the boronic acid will be observed as a broad band around 3200-3500 cm⁻¹. The B-O stretching vibration typically appears in the 1300-1400 cm⁻¹ region.[5] Aromatic C-H and C=C stretching vibrations will also be present. |
Applications in Research and Development
The primary utility of this compound lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures.[2][6]
Drug Discovery and Medicinal Chemistry
The biphenyl moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The introduction of a methyl group can influence the molecule's conformation and metabolic stability. Boronic acids themselves have gained significant attention in drug design, with several boronic acid-containing drugs approved for therapeutic use.[2][7][8] this compound serves as a versatile precursor for the synthesis of complex molecules with potential therapeutic applications, including:
-
Enzyme Inhibitors: The boronic acid functional group can act as a transition-state analog inhibitor for certain proteases.[8]
-
Receptor Ligands: The biphenyl scaffold can be tailored to fit into the binding pockets of various biological targets.
Materials Science
The rigid and planar nature of the biphenyl core makes it an attractive component in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). The substitution pattern on the biphenyl rings can be tuned to modulate the electronic properties of the resulting materials.
Safety and Handling
As with all boronic acids, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust. May cause respiratory irritation.[9]
-
Skin Contact: Causes skin irritation.[9]
-
Eye Contact: Causes serious eye irritation.[9]
-
Storage: Store in a cool, dry place away from oxidizing agents.
For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern organic chemistry. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction makes it a key intermediate for the synthesis of a diverse range of compounds with significant potential in drug discovery and materials science. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists working at the forefront of chemical innovation.
References
- 1. (2′-Methyl-[1,1′-biphenyl]-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c) In the 1HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
- 4. Structure-Assisted Boronic Acid Implanted Mesoporous Metal-Organic Frameworks for Specific Extraction of cis-Diol Molecules. | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. thno.org [thno.org]
- 7. hmdb.ca [hmdb.ca]
- 8. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid in organic solvents. Recognizing the critical role of solubility data in drug development, process chemistry, and chemical synthesis, this document collates available qualitative and analogous quantitative data, details experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature, this guide leverages data from structurally related boronic acids to provide valuable insights into its expected behavior.
Introduction to this compound
This compound is an organoboron compound that is of significant interest in the fields of organic synthesis and medicinal chemistry. Its molecular structure, featuring a biphenyl core with a methyl substituent and a boronic acid moiety, makes it a valuable building block in various chemical transformations.
Key Physicochemical Properties:
The primary application of this and similar arylboronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful method for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules, including active pharmaceutical ingredients. A thorough understanding of the solubility of this compound is paramount for optimizing reaction conditions, developing efficient purification strategies, and for formulation development.
Theoretical Principles Governing Solubility
The solubility of an organic compound is dictated by a range of intermolecular forces between the solute and the solvent. For arylboronic acids like this compound, the following principles are of primary importance:
"Like Dissolves Like": The Role of Polarity
The adage "like dissolves like" is a foundational concept in predicting solubility.[2] The polarity of both the solute and the solvent determines the extent to which they can interact favorably.
-
This compound possesses both polar and non-polar characteristics. The boronic acid group (-B(OH)₂) is polar and capable of hydrogen bonding. Conversely, the biphenyl structure is non-polar and hydrophobic.
-
Polar Solvents (e.g., acetone, methanol) will interact favorably with the polar boronic acid group.
-
Non-polar Solvents (e.g., methylcyclohexane, hexane) will have a greater affinity for the non-polar biphenyl backbone.
The Impact of Molecular Structure
The specific structural features of this compound influence its solubility in comparison to simpler arylboronic acids like phenylboronic acid.
-
Biphenyl Core: The presence of the second phenyl ring significantly increases the non-polar character of the molecule compared to phenylboronic acid. This is expected to enhance its solubility in less polar organic solvents.
-
Methyl Group: The 2'-methyl substituent further contributes to the non-polar nature of the molecule and can also introduce steric effects that may influence crystal packing and, consequently, solubility. Substituents on the aryl ring are known to have a significant impact on the physicochemical properties of boronic acids.[3][4][5][6][7]
The Complication of Boroxine Formation
A significant challenge in studying the solubility of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[8][9][10][11] This equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents on the aryl ring.[10][12]
-
Equilibrium: 3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
-
Impact on Solubility: The boronic acid and its corresponding boroxine have different physicochemical properties, including solubility. This can lead to difficulties in obtaining reproducible solubility data, as the composition of the solid phase may vary.[13] Electron-donating groups on the aryl ring have been observed to favor the formation of boroxines.[10][12]
Analogous Solubility Data & Predicted Behavior
As of the preparation of this guide, specific quantitative solubility data for this compound is not widely available in peer-reviewed literature. However, the solubility of the parent compound, phenylboronic acid, has been experimentally determined and serves as a valuable proxy for predicting the behavior of its derivatives.[13][14][15]
Table 1: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Qualitative Solubility | Molar Fraction Solubility (x) at 298.15 K (25 °C) |
| Chloroform | Moderate | 0.027 |
| Acetone | High | 0.165 |
| Dipropyl Ether | High | Not Reported |
| Methylcyclohexane | Very Low | 0.0003 |
Data sourced from Leszczyński et al. (2020)[13][14]
Predicted Solubility of this compound
Based on the principles of "like dissolves like" and the structural features of the target molecule, we can make the following predictions:
-
High Solubility is expected in moderately polar to polar aprotic solvents such as ethers (e.g., THF, diethyl ether, dipropyl ether) and ketones (e.g., acetone, 3-pentanone) .[13][15] These solvents can interact with the boronic acid group without being overly polar to be immiscible with the biphenyl core.
-
Moderate Solubility is likely in solvents like chloroform .
-
Low to Very Low Solubility is anticipated in non-polar hydrocarbon solvents such as methylcyclohexane and hexane .[13][15] The large, non-polar biphenyl structure will not be sufficiently solvated by these solvents to overcome the crystal lattice energy.
The introduction of the additional methyl and phenyl groups in this compound, when compared to phenylboronic acid, will likely enhance its solubility in less polar solvents and potentially decrease its solubility in more polar solvents.
Experimental Protocol for Solubility Determination
A reliable and widely accepted method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method .[16][17] This technique involves monitoring the dissolution of a solid in a liquid as the temperature is changed in a controlled manner.
Step-by-Step Methodology
-
Preparation of the Sample:
-
Accurately weigh a known mass of this compound and the desired organic solvent into a jacketed glass vessel equipped with a magnetic stirrer.
-
The composition of this biphasic sample should be known with high precision.
-
-
Controlled Heating and Stirring:
-
The vessel is heated at a slow, constant rate (e.g., 0.1 K/min) using a circulating fluid bath.
-
The sample must be stirred vigorously to ensure thermal and compositional homogeneity.
-
-
Turbidity Measurement:
-
A laser beam is passed through the sample, and the intensity of the transmitted light is measured by a photodetector.
-
While the solid phase is present, the light will be scattered, resulting in low light intensity.
-
-
Determination of Dissolution Temperature:
-
As the temperature increases, the solid solute will dissolve.
-
The temperature at which the last solid particle dissolves is marked by a sharp increase in the intensity of the transmitted light. This temperature is recorded as the dissolution temperature for that specific composition.
-
-
Data Collection and Solubility Curve Construction:
-
Repeat steps 1-4 with different known compositions of the solute and solvent.
-
Plot the dissolution temperatures against the mole fraction of the solute to construct the solubility curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for solubility determination.
Caption: Workflow for the dynamic method of solubility determination.
References
- 1. (2′-Methyl-[1,1′-biphenyl]-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Boroxine - Wikipedia [en.wikipedia.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectroscopic Characterization of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
The structure of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid, with its distinct biphenyl core, presents a unique spectroscopic fingerprint. The steric hindrance introduced by the 2'-methyl group influences the dihedral angle between the two phenyl rings, which in turn affects the electronic environment and, consequently, the spectroscopic output. Understanding these nuances is critical for accurate characterization and quality control in synthetic applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
A significant challenge in the NMR analysis of boronic acids is their tendency to form cyclic, trimeric anhydrides known as boroxines, especially in non-polar aprotic solvents like CDCl₃. This equilibrium can lead to complex or broadened spectra. To ensure the acquisition of a clean spectrum of the monomeric boronic acid, the use of a protic deuterated solvent such as methanol-d₄ is highly recommended. The solvent molecules will competitively coordinate with the boron center, breaking up the boroxine trimer.[1]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.[2]
-
Add approximately 0.7 mL of methanol-d₄ (CD₃OD).
-
Gently agitate the vial to ensure complete dissolution. A brief application of sonication may be used if necessary.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
Spectral Width: -2 to 10 ppm
-
-
¹³C NMR:
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on concentration
-
Spectral Width: 0 to 160 ppm
-
Pulse Program: Proton-decoupled
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of methanol-d₄ (δH = 3.31 ppm, δC = 49.0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Predicted NMR Data
The predicted NMR data for this compound are summarized below. Chemical shifts are predicted based on additive substituent effects and data from similar biphenyl and tolyl compounds.
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (ppm) |
| H-2, H-6 | ~7.85 | d, J ≈ 8.0 Hz | 2H | ~135.5 |
| H-3, H-5 | ~7.50 | d, J ≈ 8.0 Hz | 2H | ~127.0 |
| H-3' | ~7.30 | m | 1H | ~131.0 |
| H-4' | ~7.25 | m | 1H | ~129.5 |
| H-5' | ~7.20 | m | 1H | ~126.5 |
| H-6' | ~7.15 | d, J ≈ 7.5 Hz | 1H | ~128.0 |
| -CH₃ | ~2.25 | s | 3H | ~20.0 |
| B(OH)₂ | ~8.20 (broad) | s | 2H | - |
| C-1 | - | - | - | ~144.0 |
| C-4 | - | - | - | ~130.0 (C-B) |
| C-1' | - | - | - | ~141.0 |
| C-2' | - | - | - | ~137.0 |
Note: The B(OH)₂ proton signal is often broad and may exchange with residual water or the hydroxyl group of the solvent, potentially leading to its disappearance.
NMR Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups in the molecule. For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.[3][4][5][6]
Experimental Protocol: ATR-IR Spectroscopy
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Expected IR Absorption Bands
The IR spectrum will be dominated by absorptions from the O-H, B-O, and aromatic C-H and C=C bonds.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Comments |
| 3500 - 3200 | O-H stretch | B(OH)₂ | Broad band due to hydrogen bonding.[7][8] |
| 3100 - 3000 | C-H stretch | Aromatic | |
| 2950 - 2850 | C-H stretch | -CH₃ | |
| 1600 - 1450 | C=C stretch | Aromatic Ring | Multiple bands expected. |
| ~1350 | B-O stretch | B-O | Strong, characteristic absorption for boronic acids.[9] |
| 850 - 750 | C-H out-of-plane bend | Aromatic | Pattern is indicative of substitution. |
IR Spectroscopy Workflow
References
- 1. reddit.com [reddit.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ATR-IR & IR Interpretation of Organic Compound.pptx [slideshare.net]
- 5. Chemistry Teaching Labs - Interpretation of ATR-IR spectra [chemtl.york.ac.uk]
- 6. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
Introduction: The Pivotal Role of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid in Modern Synthesis
An In-Depth Technical Guide to the Stability and Storage of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This compound, with a molecular formula of C₁₃H₁₃BO₂[1], is a highly valuable bifunctional organic compound. Its structure, featuring a biphenyl backbone, is a common motif in pharmacologically active molecules. The true utility of this reagent, however, lies in the boronic acid moiety [-B(OH)₂]. This functional group makes it a cornerstone intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for constructing carbon-carbon bonds in modern organic synthesis.[2][3] The reaction's mild conditions and tolerance for a vast array of functional groups have made it indispensable in drug discovery and development for assembling complex molecular architectures.[4][5]
The integrity of this starting material is paramount; the success of a multi-step synthesis can hinge on the purity and stability of the boronic acid used. Degradation not only reduces the yield of the desired product but can also introduce impurities that are difficult to remove, complicating downstream processing and analysis. This guide provides a comprehensive overview of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling to ensure its integrity from procurement to reaction.
Section 1: Fundamental Chemical Properties and Intrinsic Stability
Boronic acids are organoboron compounds that are structurally analogous to carboxylic acids but function as Lewis acids rather than Brønsted-Lowry acids.[6] The boron atom in this compound is sp²-hybridized, possessing a vacant p-orbital that makes it electrophilic and capable of accepting a pair of electrons.[7]
At physiological pH, the compound exists predominantly in its neutral, trigonal planar form. However, in aqueous solutions with a pH above its pKa, it can accept a hydroxide ion to form an anionic, tetrahedral boronate species.[6][8][9] This equilibrium is a critical determinant of both its reactivity in cross-coupling reactions and its stability profile.
While generally considered bench-stable solids, arylboronic acids possess inherent vulnerabilities.[7][9] A common characteristic is the tendency to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This is a reversible equilibrium process that is favored by the removal of water. While boroxines are often competent in Suzuki-Miyaura coupling, the variable and often unknown ratio of boronic acid to boroxine in a given solid sample can lead to inconsistencies in reaction stoichiometry and kinetics.
Section 2: Key Degradation Pathways and Influencing Factors
The long-term stability of this compound is primarily threatened by two chemical processes: protodeboronation and oxidation. Understanding the mechanisms and catalysts of these pathways is essential for mitigating degradation.
Protodeboronation: The Primary Degradation Route
Protodeboronation is the most common decomposition pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[8][10] In this case, this compound would degrade to 2-methylbiphenyl.
Mechanism and Influence of pH: This process is highly dependent on the pH of the environment.[8] While it can occur under acidic conditions, it is often significantly accelerated in basic aqueous solutions. The increased rate at high pH is attributed to the formation of the more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻), which is more susceptible to electrophilic attack by a proton source (like water) to cleave the C-B bond.[8]
Oxidative Degradation
The carbon-boron bond is also susceptible to cleavage by oxidative processes. While arylboronic acids are considerably more stable to atmospheric oxidation than other organoboranes like borinic acids, degradation can still occur over long periods or in the presence of strong oxidizing agents.[7][11] This pathway typically results in the formation of the corresponding phenol, in this case, 2'-Methyl-[1,1'-biphenyl]-4-ol. The presence of trace metal impurities can potentially catalyze such oxidative degradation.
Visualizing Degradation Pathways
The following diagram illustrates the principal degradation pathways for this compound.
References
- 1. (2′-Methyl-[1,1′-biphenyl]-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. benchchem.com [benchchem.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Terphenyls Using Boronic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Terphenyl Scaffold
The terphenyl scaffold, a seemingly simple motif of three interconnected benzene rings, is a cornerstone of modern molecular engineering. Its rigid, planar, and tunable nature makes it an exceptionally valuable structural unit in diverse scientific fields. In materials science, substituted terphenyls form the backbone of liquid crystals and are crucial components in Organic Light-Emitting Diodes (OLEDs), where they serve as charge transport or emissive materials.[1][2] In medicinal chemistry, the terphenyl framework provides a robust scaffold for designing peptidomimetics and other therapeutics, enabling precise spatial orientation of functional groups to interact with biological targets. Given their importance, the development of efficient and versatile synthetic routes to access structurally diverse terphenyls is a paramount objective in synthetic chemistry.
This guide provides an in-depth exploration of the synthesis of substituted terphenyls, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—the most powerful and widely used method for this purpose.[3] We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, explain the causal relationships behind experimental choices, and provide a framework for troubleshooting and optimization, empowering you to approach these syntheses with confidence and scientific rigor.
The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive
At the heart of modern terphenyl synthesis lies the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forges carbon-carbon bonds between organoboron compounds (like boronic acids) and organohalides.[4] Understanding its catalytic cycle is not merely an academic exercise; it is the key to rational catalyst selection, troubleshooting, and reaction optimization. The cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition : The cycle begins with a catalytically active Palladium(0) species, typically stabilized by phosphine ligands. This complex reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II) and is often the rate-determining step of the entire cycle.[5] The reactivity of the halide is crucial, following the general trend I > Br > OTf >> Cl, which dictates the required reaction conditions.[6] Electron-rich aryl halides can be challenging substrates for this step, often requiring more specialized, electron-rich, and bulky ligands to facilitate the reaction.[7]
-
Transmetalation : This is the pivotal step where the organic group from the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base.[8] The base reacts with the boronic acid (Ar'-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar'-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[4][9] The exact mechanism of this transfer remains a subject of detailed study, but the indispensable role of the base is universally acknowledged.[10]
-
Reductive Elimination : In the final step, the two organic groups (Ar and Ar') on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Strategic Approaches to Substituted Terphenyl Synthesis
The construction of a terphenyl requires the formation of two C-C bonds. The strategic order in which these bonds are formed dictates the overall efficiency and versatility of the synthesis, especially for unsymmetrical products.
Sequential Cross-Coupling: The Workhorse Method
The most common and reliable method is a stepwise, sequential approach. This typically involves a dihaloarene as a central building block, which undergoes two successive Suzuki couplings with two different boronic acids (or vice versa).[12] The key to this strategy is exploiting the differential reactivity of the halides. For example, in a molecule like 1-bromo-4-iodobenzene, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond. This chemoselectivity allows for a controlled, stepwise coupling—first at the iodide position under milder conditions, followed by a second coupling at the bromide position, often requiring more forcing conditions (e.g., higher temperature or a more active catalyst system).[12]
This approach offers maximum control over the final structure, making it ideal for the synthesis of complex, unsymmetrical terphenyls.
One-Pot Sequential Coupling
To improve efficiency, sequential couplings can often be performed in a "one-pot" fashion. In this approach, the first coupling is run to completion, after which the second boronic acid and potentially a more potent catalyst or ligand are added directly to the same reaction vessel.[13] Some protocols have even been developed where the selectivity is controlled simply by temperature, avoiding the need for different catalysts.[13] This method reduces purification steps and handling losses, making it attractive for scaling up syntheses.
Figure 2: Comparison of sequential and one-pot synthetic workflows.
Experimental Protocols: A Practical Guide
Theoretical knowledge must be paired with robust, reproducible experimental practice. The following section provides a representative, self-validating protocol for a sequential Suzuki coupling.
Synthesis of an Unsymmetrical p-Terphenyl Derivative
This protocol describes the synthesis of 4-(4-methoxyphenyl)-4'-methyl-1,1':4',1''-terphenyl starting from 1-bromo-4-iodobenzene.
Step 1: First Suzuki-Miyaura Coupling
-
Reagents & Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-4-iodobenzene (1.0 mmol, 283 mg), 4-methylphenylboronic acid (1.1 mmol, 150 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg).
-
Add anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
The flask is evacuated and backfilled with argon three times.
-
Causality Note: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial. It stabilizes the Pd(0) species and promotes the challenging oxidative addition step, especially for less reactive aryl bromides and chlorides.[14] The K₃PO₄ is a moderately strong base effective in many Suzuki couplings.[9]
-
-
Reaction Execution:
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Causality Note: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state, leading to catalyst death and side reactions like boronic acid homocoupling.[11]
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC or GC-MS until the 1-bromo-4-iodobenzene is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield 4-bromo-4'-methyl-1,1'-biphenyl.
-
Step 2: Second Suzuki-Miyaura Coupling
-
Reagents & Setup:
-
To a flame-dried Schlenk flask, add the purified 4-bromo-4'-methyl-1,1'-biphenyl (1.0 mmol, assuming 100% yield from step 1), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 0.015 mmol, 13.7 mg), and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 14.3 mg).
-
Add cesium carbonate (Cs₂CO₃, 2.5 mmol, 814 mg).
-
Evacuate and backfill with argon three times.
-
Causality Note: For the less reactive aryl bromide, a more potent catalyst system is employed. Pd₂(dba)₃ is a common Pd(0) source, and XPhos is an even bulkier and more electron-donating ligand than SPhos, ideal for activating C-Br and C-Cl bonds.[15] Cs₂CO₃ is a stronger base, which can accelerate the transmetalation step.[9]
-
-
Reaction Execution:
-
Add degassed toluene (10 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor by GC-MS.
-
Upon completion, cool the mixture and perform an aqueous workup as described in Step 1.
-
Purify by column chromatography or recrystallization to afford the final substituted terphenyl product.
-
Data Summary and Key Parameters
The choice of reaction components is critical and substrate-dependent. The following table summarizes common choices for Suzuki-Miyaura couplings in terphenyl synthesis.
| Component | Common Reagents | Role & Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd/C | Pre-catalysts that are reduced in-situ to the active Pd(0) species. Pd/C is a heterogeneous option.[16] |
| Ligand | PPh₃, Buchwald Ligands (SPhos, XPhos, RuPhos), NHC Ligands | Stabilizes the Pd catalyst, modulates its reactivity. Bulky, electron-rich ligands are needed for hindered or unreactive substrates.[14][17] |
| Boron Reagent | Boronic Acids (Ar-B(OH)₂), Boronate Esters (e.g., pinacol) | The source of the transferred aryl group. Esters can offer greater stability and are used in anhydrous conditions to prevent protodeboronation.[6] |
| Aryl Halide | Ar-I, Ar-Br, Ar-OTf, Ar-Cl | The electrophilic partner. Reactivity: I > Br > OTf >> Cl. Chlorides are cheap but require highly active catalyst systems.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KF | Activates the boronic acid for transmetalation. Strength and solubility are key factors.[4][9] |
| Solvent | Toluene, Dioxane, THF, DMF, often with H₂O | Solubilizes reagents and influences reaction kinetics. The presence of water is often beneficial for dissolving the base and facilitating the catalytic cycle.[4] |
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. A logical, mechanism-based approach to troubleshooting is essential.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Poor quality boronic acid (degraded).3. Insufficiently active catalyst system for the halide. | 1. Ensure rigorous degassing of solvents and use of inert atmosphere.[18]2. Use fresh, high-purity boronic acid or switch to a more stable boronate ester.[11]3. For Ar-Cl or hindered Ar-Br, switch to a stronger ligand (e.g., PPh₃ → SPhos → XPhos) and a stronger base (e.g., K₂CO₃ → Cs₂CO₃).[14][15] |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by a proton source before transmetalation can occur. | Use anhydrous conditions with a boronate ester. Use a non-aqueous base like KF. This side reaction is more common with electron-rich or certain heteroaromatic boronic acids.[11] |
| Homocoupling | Two boronic acid molecules couple to form a symmetrical biaryl (Ar'-Ar'). | This is often caused by oxygen in the reaction mixture, which can facilitate a Pd(II)-mediated pathway. Improve degassing and inert atmosphere techniques.[11] |
| Dehalogenation | The aryl halide is reduced to the corresponding arene (Ar-X → Ar-H). | This can occur via a competing pathway after oxidative addition. It may indicate an issue with the transmetalation step. Try a different base or solvent system to accelerate transmetalation relative to dehalogenation.[11] |
| Purification Issues | Product co-elutes with byproducts (e.g., homocoupled species) or residual ligand. | For polycyclic aromatic hydrocarbons, a combination of purification techniques like silica gel chromatography, gel permeation chromatography (GPC), and recrystallization may be necessary.[19][20] |
Future Outlook
The Suzuki-Miyaura coupling is a mature and powerful tool, yet the field continues to evolve. Current research focuses on developing even more active and robust catalysts, particularly for challenging substrates like aryl chlorides.[15] Advances in flow chemistry are enabling the automated, high-throughput synthesis of terphenyl libraries.[3][21] Furthermore, alternative C-H activation strategies are emerging as atom-economical routes to biaryls and terphenyls, potentially bypassing the need for pre-functionalized starting materials altogether, though selectivity remains a significant challenge.[12][22] As our synthetic toolkit expands, the ability to design and construct complex terphenyl architectures with ever-greater precision will continue to fuel innovation across science and technology.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. quora.com [quora.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Direct Arylation in the Presence of Palladium Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling with (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
Introduction: Synthesizing Complex Biaryl Structures
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A key area of its application is the synthesis of complex biaryl and polyaryl structures, which are prevalent in many biologically active molecules.
This guide focuses on the Suzuki-Miyaura coupling of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid , a substrate that presents a unique set of challenges due to its steric hindrance. The ortho-methyl group on one of the phenyl rings significantly influences the reactivity of the boronic acid, necessitating carefully optimized catalyst systems to achieve high yields. These application notes provide a detailed examination of the critical parameters for successful coupling, including the choice of palladium catalyst, ligands, bases, and solvents, and offer detailed protocols for researchers in synthetic chemistry and drug development.
The Challenge of Steric Hindrance
The presence of the 2'-methyl group in this compound introduces steric bulk near the reactive center. This steric hindrance can impede key steps in the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Consequently, standard Suzuki-Miyaura conditions, often employing catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), may result in low yields or failed reactions.[2] Overcoming this challenge requires catalyst systems that are both highly active and can accommodate sterically demanding substrates.
Key Components of the Catalytic System
A successful Suzuki-Miyaura coupling of a sterically hindered substrate like this compound hinges on the judicious selection of each component of the reaction.
Palladium Precatalysts
The choice of the palladium source is critical. While Pd(PPh₃)₄ can be effective in some cases, more advanced precatalysts that readily form the active Pd(0) species are often preferred for challenging couplings.[2] Commonly used precatalysts include:
-
Palladium(II) Acetate (Pd(OAc)₂) : A common and cost-effective palladium source that is reduced in situ to the active Pd(0) species.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) : A stable Pd(0) source that often provides high catalytic activity.[3]
-
Palladacycle Precatalysts (e.g., XPhos-Pd-G2, SPhos-Pd-G2) : These are highly active and stable precatalysts that feature a palladium center coordinated to a bulky phosphine ligand. They are particularly effective for sterically hindered substrates and can often be used at low catalyst loadings.[4][5]
Ligands: The Key to Overcoming Steric Hindrance
The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For sterically hindered substrates, bulky and electron-rich phosphine ligands are essential. These ligands promote the formation of monoligated Pd(0) species, which are highly reactive in the oxidative addition step. Furthermore, their steric bulk can facilitate the reductive elimination step, leading to faster product formation.
Several classes of ligands have proven effective for challenging Suzuki-Miyaura couplings:
-
Buchwald-type Biaryl Phosphine Ligands : This class of ligands, including XPhos , SPhos , and RuPhos , are characterized by their steric bulk and electron-rich nature. They are widely regarded as the state-of-the-art for coupling sterically demanding substrates.[5][6]
-
Dialkylbiaryl Phosphine Ligands : These ligands, such as DavePhos , are also highly effective for a range of Suzuki-Miyaura reactions, including those with hindered partners.[5]
Bases: Activating the Boronic Acid
The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation.[7] The choice of base can significantly impact the reaction rate and yield. Common bases include:
-
Potassium Carbonate (K₂CO₃) : A moderately strong base that is effective in many Suzuki-Miyaura couplings.[2]
-
Potassium Phosphate (K₃PO₄) : A stronger base that is often superior for hindered substrates, as it can accelerate the transmetalation step.[5]
-
Cesium Carbonate (Cs₂CO₃) : A strong and highly effective base, particularly for challenging couplings.[8]
Solvents: Influencing Solubility and Reactivity
The solvent system must be capable of dissolving the reactants and catalyst components while also being compatible with the reaction conditions. A mixture of an organic solvent and water is often used, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species. Common solvent systems include:
Catalyst System Recommendations
Based on extensive literature for sterically hindered Suzuki-Miyaura couplings, the following catalyst systems are recommended for coupling with this compound.
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| System 1 (High Performance) | XPhos-Pd-G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | Highly recommended for sterically hindered substrates. The palladacycle is highly active and stable.[4][5][10] |
| System 2 (Versatile) | Pd₂(dba)₃ | SPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O | 90-110 | A robust system with a proven track record for challenging couplings.[11] |
| System 3 (Classic Approach) | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DME/H₂O | 80-100 | May require higher catalyst loading and longer reaction times. A good starting point for optimization. |
Experimental Protocols
The following protocols provide a step-by-step guide for performing the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: These are general protocols and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: High-Performance Coupling using XPhos-Pd-G2
This protocol is recommended for achieving high yields with sterically hindered substrates.
Workflow Diagram:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 4. nasc.ac.in [nasc.ac.in]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid in Medicinal Chemistry
Introduction: The Strategic Importance of the Biphenyl Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge in a multitude of therapeutic agents. These are often referred to as "privileged structures" due to their proven ability to interact with a wide range of biological targets. The biphenyl scaffold is a quintessential example of such a structure, forming the core of numerous biologically active compounds.[1][2] (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is a highly valuable and versatile building block that provides medicinal chemists with direct access to this privileged motif. Its utility is primarily demonstrated through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds.[1][3]
This guide provides an in-depth look at the critical applications of this compound, focusing on its role in the synthesis of blockbuster pharmaceuticals and emerging therapeutics. We will explore the causality behind its use in specific drug classes, provide detailed experimental protocols for its application, and present key data to support its strategic importance in drug development.
Part 1: Core Applications in Medicinal Chemistry
The 2'-methyl-[1,1'-biphenyl]-4-yl moiety, readily installed using its corresponding boronic acid, is not merely a structural linker. The specific substitution pattern, including the ortho-methyl group, imparts crucial conformational properties that can enhance binding affinity to target proteins and improve pharmacokinetic profiles.
The "Sartan" Class: Angiotensin II Receptor Blockers (ARBs)
A major application of this compound is in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans".[4][5] These drugs are a frontline therapy for hypertension (high blood pressure) and related cardiovascular conditions.[4][6]
Mechanism of Action: Sartans function by blocking the AT1 receptor, which prevents the vasoconstrictive effects of angiotensin II, a key hormone in the Renin-Angiotensin System (RAS).[4][7] This blockade leads to vasodilation and a reduction in blood pressure.[4] The biphenyl-tetrazole moiety is a common structural element in many sartan drugs and is essential for their binding affinity to the AT1 receptor.[5][8]
Case Study: Valsartan Synthesis: this compound is a pivotal intermediate in the synthesis of Valsartan (Diovan®), a widely prescribed ARB.[9][10] The synthesis involves a key Suzuki-Miyaura coupling step to form the central biphenyl core of the molecule. The 2'-methyl group on the biphenyl scaffold plays a significant role in orienting the molecule within the AT1 receptor binding pocket, contributing to its high potency and selectivity.
Caption: The Renin-Angiotensin System and the inhibitory action of Sartan drugs.
Cancer Immunotherapy: PD-1/PD-L1 Checkpoint Inhibitors
The 2'-methyl-[1,1'-biphenyl] scaffold has also emerged in the development of small-molecule inhibitors targeting the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) axis.[11][12] This interaction is a critical immune checkpoint that cancer cells exploit to evade destruction by the immune system.
Small-molecule inhibitors offer potential advantages over antibody-based therapies, including oral bioavailability. Several novel biphenyl pyridine and biphenyl-pyrimidine conjugates incorporating the 2'-methyl-[1,1'-biphenyl] moiety have shown potent inhibitory activity against the PD-1/PD-L1 interaction, leading to enhanced anti-tumor immune responses in preclinical models.[11][12] For example, compound 24 (2-(((2-Methoxy-6-(2-methyl-[1,1'-biphenyl]-3-yl)pyridin-3-yl)methyl)amino)ethan-1-ol) was found to inhibit the PD-1/PD-L1 interaction with a low nanomolar IC₅₀ value and displayed significant in vivo antitumor activity.[12]
Part 2: Structure-Activity Relationship (SAR) Insights
The analysis of structure-activity relationships (SAR) helps explain how the chemical structure of a molecule influences its biological activity.[13][14] For molecules derived from this compound, the biphenyl core is more than an inert scaffold.
-
Conformational Restriction: The methyl group at the 2'-position introduces steric hindrance, which restricts the free rotation around the biphenyl C-C bond. This conformational lock can pre-organize the molecule into a bioactive conformation that fits more favorably into the target's binding site, increasing potency.[15]
-
Hydrophobic Interactions: The biphenyl system provides a large, lipophilic surface area that can engage in favorable hydrophobic interactions within the typically non-polar pockets of receptor binding sites.[16][17]
-
Metabolic Stability: The methyl group can shield adjacent positions on the aromatic ring from metabolic oxidation by cytochrome P450 enzymes, potentially improving the drug's half-life and pharmacokinetic profile.
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₃H₁₃BO₂ |
| Molecular Weight | 212.06 g/mol |
| Typical Purity | >95% |
| InChI Key | ZBZVBPYIBOLGCU-UHFFFAOYSA-N |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent |
| Table 1: Physicochemical Properties of this compound.[18] |
| Bioactive Molecule Class | Target(s) | Therapeutic Area | Key Intermediate Source |
| Sartans (e.g., Valsartan) | Angiotensin II (AT1) Receptor | Hypertension, Cardiovascular Disease | This compound |
| Biphenyl Pyridines | PD-1/PD-L1 Interaction | Oncology / Immunotherapy | 2-methyl-[1,1'-biphenyl] core |
| Biphenyl Pyrimidines | PD-1/PD-L1 Interaction | Oncology / Immunotherapy | 2-methyl-[1,1'-biphenyl] core |
| Biphenyl Sulfonamides | Endothelin (ETA) / AT1 Receptors | Cardiovascular Disease | Biphenyl core |
| Table 2: Examples of Bioactive Molecules Derived from the 2'-Methylbiphenyl Core Structure.[6][9][12][19] |
Part 3: Experimental Protocols
General Handling and Safety of Boronic Acids
Boronic acids are generally stable, crystalline solids that are relatively easy to handle.[20][21] However, standard laboratory safety precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Boronic acids can undergo slow dehydration to form boroxines, which typically does not affect their reactivity in Suzuki couplings as the boroxine is converted back to the boronic acid in situ.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Objective: To synthesize a substituted terphenyl system, a common motif in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rjpbcs.com [rjpbcs.com]
- 10. US10722471B2 - Galenic formulations of organic compounds - Google Patents [patents.google.com]
- 11. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Drug Design: Structure-Activity Relationship (SAR) | Caucasus Journal of Health Sciences and Public Health [caucasushealth.ug.edu.ge]
- 14. publications.ashp.org [publications.ashp.org]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. fiveable.me [fiveable.me]
- 17. Modeling Structure-Activity Relationships - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. (2′-Methyl-[1,1′-biphenyl]-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 19. Discovery of 4'-[(imidazol-1-yl)methyl]biphenyl-2-sulfonamides as dual endothelin/angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid with Aryl Halides
Introduction: Synthesizing Complex Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed process has become indispensable in both academic and industrial laboratories, particularly for the synthesis of polyolefins, styrenes, and substituted biphenyls.[1]
This guide focuses on the coupling of a specific, sterically hindered partner: (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid . The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in the core structure of pharmaceuticals and advanced organic materials.[4][5][6] The presence of the ortho-methyl group on one of the phenyl rings introduces steric hindrance, which can present unique challenges to the coupling reaction.[7][8][9] Understanding and overcoming these challenges is key to efficiently accessing complex, tri- and tetra-ortho-substituted biaryl compounds, which are of significant interest to drug development professionals.
This document provides a detailed examination of the reaction mechanism, a comprehensive general protocol, and specific examples for coupling this boronic acid with various aryl halides, offering researchers the foundational knowledge and practical steps required for success.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][10][11]
-
Oxidative Addition: The cycle begins with a catalytically active, low-valent Pd(0) species, which inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This step forms a square planar Pd(II) intermediate.[1][10][11] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[10] The coupling of less reactive aryl chlorides often necessitates more sophisticated catalyst systems to facilitate this initial step efficiently.[12][13][14]
-
Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. The process is not straightforward; it requires activation of the boronic acid by a base.[15] The base reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[1][16] This "ate" complex then readily exchanges its organic group with the halide on the Pd(II) center, forming a new diorganopalladium(II) intermediate and displacing the halide.[1][16][17]
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex are coupled, forming the desired biaryl product (Ar¹-Ar²). This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][10][11] The use of bulky, electron-rich ligands on the palladium center can significantly accelerate this step.
Protocol Foundation: Selecting the Right Reagents
The success of coupling a sterically hindered substrate like this compound depends critically on the judicious selection of catalyst, ligand, base, and solvent.
-
Palladium Precatalyst: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern precatalysts offer superior performance, stability, and ease of use.[10] Buchwald G3/G4 precatalysts and N-heterocyclic carbene (NHC)-based systems like PEPPSI™ are air- and moisture-stable, ensuring the efficient generation of the active Pd(0) species.[18] For particularly challenging or sterically demanding couplings, palladacycles have also demonstrated high activity.[19]
-
Ligand: The ligand is arguably the most critical component for overcoming steric hindrance. Bulky, electron-rich monophosphine ligands are essential.
-
Buchwald Ligands: Biarylphosphine ligands such as SPhos, XPhos, and RuPhos are standards in the field, known to promote the coupling of hindered substrates and unreactive aryl chlorides.[20][21]
-
N-Heterocyclic Carbenes (NHCs): As powerful σ-donors, NHC ligands are exceptionally effective for forming highly active catalysts capable of coupling tetra-ortho-substituted biaryls.[7][18][22]
-
-
Base: The base activates the boronic acid for transmetalation.[15][16] The choice can dramatically influence yield.
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, with cesium carbonate being more soluble and often more effective, albeit more expensive.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often the top choice for difficult couplings, including those involving heteroaryl substrates or aryl chlorides.[16][20]
-
Alkoxides (t-BuOK, NaOt-Bu): Very strong bases used for particularly unreactive coupling partners, often in anhydrous solvent systems.[7]
-
-
Solvent System: The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base.
-
Aqueous Mixtures: A combination of an ethereal solvent (1,4-Dioxane, THF) or an aromatic solvent (Toluene) with water is standard. This allows for the use of inorganic bases like K₃PO₄ or K₂CO₃.[2]
-
Anhydrous Solvents: Systems using solvents like THF or Dioxane with strong, soluble bases like potassium tert-butoxide are also effective, particularly for moisture-sensitive substrates.[23]
-
General Experimental Protocol: A Step-by-Step Workflow
This protocol outlines a general procedure for the Suzuki-Miyaura coupling. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques to prevent catalyst deactivation.
-
Reagent Preparation: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Solvents should be degassed by sparging with argon or nitrogen for at least 30 minutes prior to use.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), the base (2.0–3.0 equiv), the palladium precatalyst (0.5–2.0 mol%), and the ligand (1.1–1.2 equiv relative to Pd).
-
Inerting: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Execution: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the specified temperature (typically 80–110 °C) for the designated time (2–24 hours).
-
Monitoring: The reaction progress can be monitored by withdrawing small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.[2]
Exemplary Protocols and Optimization
The following protocols provide starting points for coupling this compound with both a standard and a more challenging aryl halide.
Protocol 1: Coupling with a Representative Aryl Bromide
-
Reaction: this compound + 1-Bromo-4-(trifluoromethyl)benzene
-
Procedure: Following the general protocol, combine 1-bromo-4-(trifluoromethyl)benzene (225 mg, 1.0 mmol), this compound (318 mg, 1.5 mmol), SPhos G3 Precatalyst (15 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (425 mg, 2.0 mmol) in a Schlenk flask. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL). Heat the mixture at 90 °C for 4 hours. Follow the work-up and purification procedure to obtain the product.
Protocol 2: Coupling with a Challenging Aryl Chloride
-
Reaction: this compound + 1-Chloro-2,4-dimethylbenzene
-
Procedure: Following the general protocol, combine 1-chloro-2,4-dimethylbenzene (141 mg, 1.0 mmol), this compound (254 mg, 1.2 mmol), RuPhos G3 Precatalyst (17 mg, 0.02 mmol, 2 mol%), and potassium tert-butoxide (168 mg, 1.5 mmol) in a Schlenk flask. Add degassed 1,4-dioxane (10 mL). Heat the mixture at 110 °C for 18 hours. Follow the work-up and purification procedure to obtain the product.
| Parameter | Protocol 1 (Aryl Bromide) | Protocol 2 (Aryl Chloride) |
| Aryl Halide | 1-Bromo-4-(trifluoromethyl)benzene | 1-Chloro-2,4-dimethylbenzene |
| Boronic Acid (equiv) | 1.5 | 1.2 |
| Pd Precatalyst | SPhos G3 (2 mol%) | RuPhos G3 (2 mol%) |
| Base (equiv) | K₃PO₄ (2.0) | t-BuOK (1.5) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 1,4-Dioxane (anhydrous) |
| Temperature | 90 °C | 110 °C |
| Time | 4 h | 18 h |
| Expected Yield | >85% | >75% |
Troubleshooting and Optimization Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Inactive catalyst | Ensure rigorous inert atmosphere and use of degassed solvents. Consider a more robust precatalyst (e.g., Buchwald G3/G4 or PEPPSI-IPr).[18] |
| Insufficiently active catalyst system for the specific substrate (e.g., aryl chloride) | Switch to a more electron-rich, bulky ligand (e.g., from SPhos to RuPhos or an NHC ligand).[7][21] | |
| Base is not strong or soluble enough | Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃. For very challenging substrates, consider a stronger base like t-BuOK in an anhydrous solvent.[7][16] | |
| Significant Homocoupling of Boronic Acid | Reaction temperature is too high or reaction time is too long, leading to boronic acid decomposition. | Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
| Protodeborylation (Boronic acid replaced by -H) | Presence of excess water or protic sources; base-mediated decomposition. | Use anhydrous solvents and ensure reagents are dry. Using boronic esters (e.g., pinacol esters) can increase stability.[22][24] |
| Difficulty with Sterically Hindered Aryl Halides | Catalyst is not bulky enough to promote reductive elimination. | Employ a highly hindered ligand system, such as XPhos, RuPhos, or a bulky NHC ligand, which are known to facilitate sterically demanding couplings.[7][9][25] |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. thieme-connect.com [thieme-connect.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Suzuki Reactions with Sterically Hindered Boronic Acids: The Critical Role of Ligand Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Steric Hindrance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its applications are particularly profound in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures that are common motifs in drug candidates.[3] However, the efficiency of this powerful reaction can be significantly hampered when employing sterically hindered substrates, such as ortho-substituted arylboronic acids.
This guide provides a detailed exploration of the mechanistic challenges posed by steric hindrance in Suzuki reactions and offers a comprehensive overview of ligand design strategies to overcome these obstacles. We will delve into the specific roles of various ligand classes, present detailed experimental protocols, and provide troubleshooting guidance to empower researchers to successfully tackle even the most demanding coupling reactions.
The Mechanistic Hurdles of Steric Hindrance
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Steric bulk on the coupling partners can negatively impact each of these steps, leading to low yields and sluggish reaction rates.
-
Oxidative Addition: This initial step, where the palladium catalyst inserts into the aryl halide bond, is generally less affected by the steric hindrance of the boronic acid. However, bulky ligands are often required to facilitate the reaction with less reactive aryl chlorides.[4][6]
-
Transmetalation: This is often the rate-limiting step in couplings with sterically hindered boronic acids.[7] The transfer of the organic group from the boron atom to the palladium center is highly sensitive to steric clash between the ligand, the aryl halide, and the boronic acid.
-
Reductive Elimination: The final step, which forms the new C-C bond and regenerates the active Pd(0) catalyst, can also be slowed by steric hindrance. Bulky ligands can, however, promote this step by increasing the spatial overlap of the orbitals on the metal center.[1][4]
To address these challenges, the rational selection of ligands is paramount. The ideal ligand for a sterically hindered Suzuki coupling should be both electron-rich to facilitate oxidative addition and sufficiently bulky to promote reductive elimination, while also allowing for efficient transmetalation.[4][6]
Ligand Classes for Overcoming Steric Barriers
A variety of phosphine and N-heterocyclic carbene (NHC) ligands have been developed to address the challenges of sterically hindered Suzuki couplings.
Bulky, Electron-Rich Phosphine Ligands
This class of ligands, pioneered by researchers like Stephen Buchwald, has proven to be highly effective for a wide range of challenging Suzuki reactions.[6][8]
-
Dialkylbiaryl Phosphines (Buchwald-type ligands): Ligands such as SPhos, XPhos, and RuPhos feature a biaryl backbone with bulky alkyl substituents on the phosphorus atom.[6][8] This architecture creates a sterically demanding and electron-rich environment around the palladium center, which accelerates both oxidative addition and reductive elimination.[6][8] These ligands have been successfully employed in the coupling of unactivated aryl chlorides and sterically hindered substrates at room temperature and with low catalyst loadings.[8]
-
Indenyl- and Indole-based Phosphine Ligands: Novel phosphine ligands derived from indenyl and indole scaffolds have also demonstrated high efficiency in Suzuki couplings of sterically hindered aryl halides.[9][10] These ligands can provide a unique steric and electronic environment that promotes the desired catalytic activity.
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as a powerful alternative to phosphine ligands in Suzuki reactions.[1][11] They are generally more electron-donating and can be sterically tuned to a high degree.[1][12]
-
Sterically Demanding NHCs: NHC ligands with bulky substituents, such as 2,4,6-triisopropylphenyl groups, have been shown to be highly effective in promoting the Suzuki coupling of sterically hindered aryl chlorides at room temperature.[11][13] The strong σ-donating ability of these ligands facilitates the oxidative addition step, while their steric bulk promotes reductive elimination.[11][12]
-
Flexible Steric Bulk: Some NHC ligands possess a degree of conformational flexibility that allows them to adapt to the steric demands of the substrates throughout the catalytic cycle. This "flexible steric bulk" can be advantageous in accommodating highly hindered coupling partners.[13]
Data Presentation: Ligand Performance Comparison
The following table summarizes the performance of representative ligands in the Suzuki coupling of a sterically hindered aryl chloride with an ortho-substituted arylboronic acid.
| Ligand | Catalyst System | Substrates | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ / SPhos | 2-Chloro-1,3-dimethylbenzene + 2-Methylphenylboronic acid | >95 | [8] |
| XPhos | XPhos Pd G3 | 2-Chloro-1,3-dimethylbenzene + 2,6-Dimethylphenylboronic acid | 92 | [14] |
| RuPhos | RuPhos Pd G2 | 2-Bromo-1,3,5-trimethylbenzene + 2-Isopropylphenylboronic acid | 98 | [6] |
| IPr | [Pd(IPr)(cinnamyl)Cl] | 2-Chlorotoluene + Phenylboronic acid | 99 | [13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This protocol provides a general starting point for optimizing a Suzuki reaction with sterically hindered substrates.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., SPhos, XPhos, IPr)
-
Aryl halide
-
Sterically hindered boronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere, add the palladium precatalyst (0.5-2 mol%), the ligand (1-4 mol%), the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 110 °C) and monitor the progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Workflow Diagram
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh source of palladium and ligand. Consider using a pre-formed catalyst complex. |
| Insufficiently active catalyst system | Screen different ligands (e.g., Buchwald-type phosphines, NHCs). Increase reaction temperature. | |
| Poorly soluble reagents | Screen different solvents or solvent mixtures. | |
| Protodeboronation | Presence of water | Use anhydrous solvents and reagents. Use a milder base like KF. |
| High reaction temperature | Run the reaction at a lower temperature for a longer time. | |
| Unstable boronic acid | Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or a trifluoroborate salt.[2][6] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere. |
| Inefficient reduction of Pd(II) to Pd(0) | Use a Pd(0) source like Pd₂(dba)₃. |
The Suzuki-Miyaura Catalytic Cycle with Steric Hindrance
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.
Conclusion
Successfully performing Suzuki-Miyaura cross-coupling reactions with sterically hindered boronic acids is a significant challenge that can be overcome with a rational approach to ligand selection and reaction optimization. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes have proven to be invaluable tools for promoting these difficult transformations. By understanding the mechanistic principles and applying the protocols and troubleshooting strategies outlined in this guide, researchers can confidently expand the scope of the Suzuki reaction to synthesize increasingly complex and sterically encumbered molecules, which is of particular importance in the field of drug discovery and development.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Role of Boronic Acids as Building Blocks in Organic Synthesis
Introduction: The Rise of a Versatile Reagent
In the landscape of modern organic synthesis, few building blocks have proven as versatile and enabling as boronic acids and their derivatives.[1][2] Characterized by a carbon-boron bond with two hydroxyl groups, these compounds possess a unique combination of stability, reactivity, and low toxicity that makes them indispensable tools for chemists in pharmaceuticals, materials science, and academia.[1][2] While stable enough to handle in air, their Lewis acidic nature and ability to undergo transmetalation with transition metals unlock a vast and powerful reaction repertoire.[1][3]
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of boronic acids. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of key reactions, offer field-tested protocols, and provide insights into troubleshooting common challenges. Our goal is to equip you not just with procedures, but with the understanding to rationally design, execute, and optimize your synthetic strategies.
Section 1: The Suzuki-Miyaura Cross-Coupling: A Pillar of C-C Bond Formation
The Nobel Prize-winning Suzuki-Miyaura reaction is arguably the most prominent application of boronic acids, providing a robust and highly general method for forming carbon-carbon bonds.[1][4] It is widely used to construct biaryl, vinyl-aryl, and poly-olefin structures that are common motifs in pharmaceuticals and advanced materials.[4][5][6]
The Catalytic Cycle: An Engine of Synthesis
The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][7] Understanding this cycle is critical for rational optimization and troubleshooting.
The generally accepted mechanism involves three key steps:[5][8]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an organohalide (Ar¹-X), forming a Pd(II) complex. The reactivity of the halide is crucial, with the rate of this step typically following the trend I > OTf > Br >> Cl.[5]
-
Transmetalation : This is the core step where the boronic acid transfers its organic group to the palladium center. The process is activated by a base (e.g., K₂CO₃, Cs₂CO₃), which converts the boronic acid (Ar²-B(OH)₂) into a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻). This boronate then exchanges its organic group with the halide on the Pd(II) complex.
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are expelled as the final product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[5][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters and Causality in Experimental Design
Simply following a published procedure is insufficient for robust synthesis. A senior scientist must understand why certain conditions are chosen.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pre-formed Palladacycles (e.g., XPhos Pd G3) | Pd(0) is the active species. Pd(II) sources like Pd(OAc)₂ must first be reduced in situ, which can sometimes be inefficient or lead to side reactions.[9][10] Air-stable palladacycle pre-catalysts are often preferred for their reliability and ease of handling, as they generate the active Pd(0) species cleanly under reaction conditions.[9] |
| Ligand | PPh₃, Buchwald-type biarylphosphines (XPhos, SPhos), N-Heterocyclic Carbenes (NHCs) | The ligand stabilizes the palladium center and modulates its reactivity. For simple couplings, PPh₃ is often sufficient. For challenging substrates (e.g., sterically hindered partners or unreactive aryl chlorides), bulky, electron-rich ligands like XPhos are essential.[5][9] These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is critical for activating the boronic acid for transmetalation.[9] Its choice is often substrate-dependent. K₃PO₄ is a strong, effective base for many systems. Cs₂CO₃ is highly effective but more expensive, often used for difficult couplings. For substrates prone to base-mediated decomposition or protodeboronation, a milder base like KF may be optimal.[9] |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) | A biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) is common. The aqueous phase dissolves the inorganic base, facilitating boronate formation, while the organic phase dissolves the substrates and catalyst. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[9] Anhydrous conditions can be used to suppress protodeboronation.[9] |
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a robust starting point for the coupling of an aryl bromide with an aryl boronic acid.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl Halide (e.g., Bromide) (1.0 mmol, 1.0 equiv)
-
Aryl Boronic Acid (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Anhydrous, degassed Toluene and Water (e.g., 10:1 mixture, 0.1 M concentration)
-
Schlenk flask or reaction vial with stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, aryl boronic acid, and powdered K₃PO₄.
-
Expert Insight: Using a finely powdered base increases its surface area and reactivity, which can be critical for reaction success.[9]
-
-
Catalyst Addition: Add the Pd₂(dba)₃ and SPhos ligand.
-
Atmosphere Control: Seal the flask, then evacuate and backfill with inert gas three times. This step is crucial to remove oxygen, which can cause unwanted homocoupling of the boronic acid and deactivate the catalyst.[9]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously for 4-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The disappearance of the limiting starting material (typically the aryl halide) indicates completion.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Section 2: Beyond C-C Bonds: The Expanding Utility of Boronic Acids
While the Suzuki coupling is foundational, the utility of boronic acids extends far beyond it, enabling the formation of C-N, C-O, and C-S bonds, and serving in other unique synthetic roles.
Chan-Lam Coupling: Forging C-Heteroatom Bonds
The Chan-Lam (or Chan-Evans-Lam) coupling provides an invaluable method for forming aryl-amine and aryl-ether bonds using copper catalysts.[11][12] This reaction is a powerful alternative to the palladium-catalyzed Buchwald-Hartwig amination.
Key Features:
-
Mild Conditions: Often proceeds at room temperature and, remarkably, is tolerant of air and moisture, simplifying the experimental setup.[13]
-
Broad Scope: Couples aryl boronic acids with a wide range of N-H and O-H containing compounds, including amines, anilines, amides, phenols, and alcohols.[12][13]
-
Mechanism: The mechanism is complex but is believed to involve a Cu(II) or Cu(III) intermediate. A proposed cycle involves transmetalation of the aryl group from boron to copper, coordination of the heteroatom nucleophile, and subsequent reductive elimination to form the product.[11][12]
General Protocol for Chan-Lam N-Arylation:
-
To a flask open to the air, add the amine (1.0 equiv), aryl boronic acid (1.5 equiv), Copper(II) Acetate (Cu(OAc)₂, 1.0 equiv), and a base such as pyridine or triethylamine (2.0 equiv).[12]
-
Add a suitable solvent, typically Dichloromethane (DCM) or Methanol.
-
Stir the mixture vigorously at room temperature for 12-48 hours.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove copper salts, concentrate, and purify by column chromatography.[12]
Liebeskind-Srogl Cross-Coupling: Ketone Synthesis from Thioesters
The Liebeskind-Srogl coupling is a unique transformation that forms ketones from the reaction of thioesters with boronic acids.[14] This reaction proceeds under neutral conditions, offering an orthogonal approach to methods requiring organolithium or Grignard reagents.
Key Features:
-
Catalysis: The classic reaction uses a catalytic amount of Pd(0) and a stoichiometric amount of a copper(I) carboxylate (e.g., CuTC) as a co-catalyst.[14]
-
Mechanism: The copper(I) salt is believed to act as a thiophile, coordinating to the sulfur of the thioester. This facilitates the oxidative addition of the palladium catalyst, which is followed by transmetalation with the boronic acid and reductive elimination to yield the ketone.[15]
-
Scope: The reaction is applicable to a variety of thioesters and boronic acids.[16] Modern variations have been developed that are catalytic in copper.[14]
Boronic Acids as Protecting Groups
The ability of boronic acids to reversibly form stable cyclic esters with 1,2- and 1,3-diols makes them excellent protecting groups, particularly in carbohydrate and nucleoside chemistry.[17][18]
Key Features:
-
Selectivity: They can selectively protect cis-diols in the presence of trans-diols or other hydroxyl groups.
-
Stability & Removal: The stability of the resulting boronate ester can be tuned. For example, pinacol esters are relatively robust and can withstand many reaction conditions, while others are more labile.[19] Deprotection is typically achieved under mild acidic or basic hydrolysis, or by transesterification.[19][20]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable protecting groups that render the C-B bond inert to Suzuki coupling conditions.[17] This allows for sequential, site-selective cross-couplings in complex molecules, a powerful strategy known as iterative cross-coupling.[17]
Boronic Acids in Sensing and Diagnostics
The same reversible interaction with diols that enables their use as protecting groups also makes boronic acids powerful tools for chemical sensing.[21][22] When a boronic acid is appended to a fluorescent molecule, its binding to a diol (like glucose) can alter its electronic properties, leading to a change in fluorescence.[23][24] This principle is the basis for developing continuous glucose monitors and other diagnostic tools for detecting biologically important polyols.[21][25]
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 15. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02225H [pubs.rsc.org]
- 16. The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 20. researchgate.net [researchgate.net]
- 21. Electrochemical sensing using boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Boronic acid sensors with double recognition sites: a review - Analyst (RSC Publishing) [pubs.rsc.org]
- 23. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Troubleshooting & Optimization
minimizing homocoupling of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
Topic: Minimizing Homocoupling of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating side reaction: the homocoupling of your boronic acid reagent. Our focus will be on the sterically hindered substrate, this compound, where such side reactions can be particularly prevalent. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses the most common issues encountered in the lab when significant homocoupling is observed.
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my crude reaction mixture. What is it and why is it forming?
A1: This byproduct is the result of homocoupling , a side reaction where two molecules of your this compound couple to form 2,2''-dimethyl-1,1':4',1''-terphenyl. This reaction is a major pathway for yield loss and introduces a purification challenge due to the product's structural similarity to the desired heterodimer.
The primary causes are the presence of dissolved oxygen and/or palladium(II) species in your reaction.[1][2][3]
-
Oxygen-Mediated Pathway: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This newly formed Pd(II) can then catalyze the homocoupling of the boronic acid.[1][2]
-
Direct Pd(II)-Catalyzed Pathway: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), and its initial reduction to Pd(0) is inefficient, the remaining Pd(II) can directly react with two molecules of the boronic acid to produce the homocoupled product and regenerate the active Pd(0) catalyst.[1][4][5]
Q2: My reaction is sluggish, and homocoupling is still the major product. How does my choice of palladium source affect this?
A2: The choice of palladium source is critical. Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) require an in situ reduction to the catalytically active Pd(0) state. This reduction step can sometimes be slow or incomplete, and can itself be promoted by the homocoupling of two boronic acid molecules, creating a cycle that favors the side reaction.[1][4]
Solution:
-
Use a Pd(0) Source: Consider using a Pd(0) source like Pd₂(dba)₃. However, be aware that these can be less stable.
-
Employ Modern Precatalysts: The most robust solution is to use a modern palladium precatalyst. Buchwald precatalysts (e.g., G3 or G4 precatalysts) are designed to generate the active Pd(0) species cleanly and efficiently upon activation, minimizing the amount of free Pd(II) available for homocoupling.[1][6]
Q3: How does my choice of ligand influence the formation of the homocoupling byproduct?
A3: The ligand is arguably one of the most important variables in controlling homocoupling. The ligand's electronic and steric properties directly influence the relative rates of the desired cross-coupling versus the undesired side reactions.
Solution:
-
Use Bulky, Electron-Rich Ligands: For a sterically hindered substrate like this compound, bulky, electron-rich phosphine ligands are highly recommended. Ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are exceptionally effective.[4][6] Their steric bulk physically hinders the palladium center, making it more difficult for two large boronic acid molecules to approach and couple.[4][7] For particularly challenging couplings, employing a ligand like SPhos can lead to good yields of the desired cross-coupled product.[8]
Q4: Can the base I'm using contribute to the problem?
A4: Yes, the base is essential for activating the boronic acid for the transmetalation step, but an improper choice can exacerbate side reactions.[7][9] Very strong bases can sometimes accelerate catalyst decomposition or promote other undesired pathways.
Solution:
-
Opt for Weaker Inorganic Bases: Weaker inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent choices as they are generally effective at promoting the desired reaction without aggressively driving homocoupling.[4] They provide a sufficiently basic medium to form the boronate species required for transmetalation without being overly harsh.[9]
Q5: Are there specific reaction conditions (solvent, temperature) that favor the desired cross-coupling?
A5: Absolutely. The reaction environment plays a significant role.
-
Solvent: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are standard and generally perform well.[4][7] A small amount of water is often required to solubilize the inorganic base and facilitate the formation of the active boronate species. However, be cautious, as excessive water can sometimes promote homocoupling and protodeboronation.[4][10]
-
Temperature: Higher temperatures can accelerate all reactions, including the undesired homocoupling. It is often beneficial to run the reaction at the lowest temperature that provides a reasonable rate for the desired cross-coupling.[4] A good starting point is often 60-80 °C, with optimization as needed.[11][12]
Q6: What procedural modifications can I implement during my reaction setup to minimize homocoupling?
A6: Careful and rigorous experimental technique is paramount.
-
Rigorous Degassing: This is the single most effective procedural step to prevent oxygen-mediated homocoupling.[2][4][5] Before heating, thoroughly degas your sealed reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes (sparging) or by using several freeze-pump-thaw cycles for more sensitive reactions.[4][13]
-
Slow Addition of Boronic Acid: If homocoupling remains a persistent issue, consider adding the this compound solution slowly via a syringe pump over the course of the reaction. This keeps the instantaneous concentration of the boronic acid low, thus disfavoring the bimolecular homocoupling reaction.[4]
-
Use a Slight Excess of the Aryl Halide: Employing a slight excess (e.g., 1.1-1.2 equivalents) of the aryl halide coupling partner can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in the boronic acid homocoupling pathway.[4]
Q7: My boronic acid seems to be degrading, leading to low yields. How can I improve its stability?
A7: Boronic acids, especially complex or sterically hindered ones, can be prone to decomposition via pathways like protodeboronation (hydrolysis back to the arene).[1][10]
-
Convert to a More Stable Boronic Ester: One of the most effective strategies is to convert the boronic acid to a more stable derivative. Pinacol esters are very common and offer improved stability.[1]
-
Use MIDA Boronates for Slow Release: For particularly unstable boronic acids, N-methyliminodiacetic acid (MIDA) boronates are an excellent solution.[14][15] These are highly stable, often crystalline solids that can be stored on the benchtop. Under the aqueous basic conditions of the Suzuki reaction, they hydrolyze slowly, releasing the boronic acid in situ at a controlled rate. This "slow-release" mechanism keeps the concentration of the potentially unstable boronic acid low at any given time, preventing both degradation and homocoupling.[14][15]
Q8: I've already run the reaction and have the homocoupled byproduct. What is the best way to purify my desired product?
A8: The structural similarity between the desired cross-coupled product and the homocoupled byproduct can make purification difficult.
-
Column Chromatography: This is the most common method. You will likely need to screen various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) and potentially use a high-performance column to achieve good separation.
-
Crystallization: If your desired product is a solid, recrystallization can be a highly effective technique for removing impurities.[16] This method relies on differences in solubility between your product and the homocoupling byproduct in a given solvent system.
-
Preparative HPLC: For high-purity requirements and difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful, albeit more resource-intensive, option.
Frequently Asked Questions (FAQs)
-
What are the primary mechanisms of boronic acid homocoupling? There are two main palladium-mediated pathways. The most common is an oxidative homocoupling where Pd(II) reacts with two boronic acid molecules.[1] Another is a reductive pathway that can occur, though the oxidative route is often the main culprit in reactions exposed to air. A less common mechanism involving a protonolysis/second transmetalation event has also been proposed for sterically hindered substrates.[8][17]
-
Why is degassing so critical? Degassing removes dissolved oxygen from the reaction solvent. Oxygen is a known oxidant that can convert the active Pd(0) catalyst into Pd(II).[2] This Pd(II) is a key species that promotes the undesired homocoupling side reaction.[1][5] Therefore, rigorously excluding oxygen is one of the most crucial steps to suppress this pathway.[3][5]
-
What is the advantage of using a boronic ester over a boronic acid? Boronic esters, such as those derived from pinacol or neopentyl glycol, offer enhanced stability compared to their corresponding boronic acids.[1] This increased stability helps prevent decomposition pathways like protodeboronation, especially during long reaction times or at elevated temperatures.[1] For particularly sensitive substrates, air-stable MIDA boronates provide an even more robust solution through their slow-release mechanism.[14][15]
Visualizations: Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for addressing experimental issues.
Caption: The desired Suzuki-Miyaura catalytic cycle.
Caption: The competing oxidative homocoupling pathway.
Caption: A troubleshooting workflow for minimizing homocoupling.
Experimental Protocols
Protocol 1: General Procedure for Minimized Homocoupling Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., SPhos, 1.1 equiv relative to Pd)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 5:1)
-
Oven-dried glassware, magnetic stir bar, condenser, septa
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 120 °C) overnight and allowed to cool under a stream of inert gas.
-
Reagent Addition: To the reaction flask, add the aryl bromide, this compound, potassium phosphate, palladium precatalyst, and ligand under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent mixture via cannula or syringe. The final concentration should typically be between 0.1-0.5 M with respect to the limiting reagent.
-
Degassing (Crucial Step): Seal the flask. Submerge the flask in a sonicator bath and bubble argon or nitrogen gas through the solution via a long needle for 20-30 minutes, with a vent needle in the septum. Alternatively, perform three freeze-pump-thaw cycles.
-
Reaction: After degassing, remove the needles and heat the reaction mixture in an oil bath to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Purification Strategy to Remove Homocoupling Byproduct
-
Initial Assessment: Analyze the crude product by ¹H NMR and LC-MS to determine the ratio of desired product to the homocoupling byproduct.
-
Column Chromatography:
-
Choose a non-polar solvent system, as both the product and byproduct are likely to be relatively non-polar. A gradient elution of ethyl acetate in hexanes is a common starting point.
-
Use a high surface area silica gel and a long column to maximize separation.
-
Collect small fractions and analyze them by TLC or LC-MS before combining.
-
-
Recrystallization (if applicable):
-
If the desired product is a solid, attempt recrystallization.
-
Screen various solvents to find one in which the desired product has high solubility at high temperature and low solubility at low temperature, while the homocoupling byproduct has different solubility characteristics.
-
Dissolve the crude material in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization of the pure product.
-
Data Summary Table
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Palladium Source | Use a modern Pd(0) precatalyst (e.g., Buchwald G3/G4).[1] | Ensures efficient and clean generation of the active Pd(0) catalyst, minimizing residual Pd(II) which promotes homocoupling.[1][6] |
| Ligand | Bulky, electron-rich monophosphine ligand (e.g., SPhos, XPhos).[4] | Steric hindrance around the Pd center disfavors the approach of two large boronic acid molecules.[4][7] |
| Base | Weaker inorganic base (e.g., K₃PO₄, K₂CO₃).[4] | Sufficiently basic to activate the boronic acid without promoting side reactions as aggressively as strong bases.[9] |
| Solvent | Anhydrous, aprotic solvent (Dioxane, Toluene, THF) with minimal water.[4][7] | Provides a suitable reaction medium; excess water can promote homocoupling and protodeboronation.[4] |
| Temperature | Lowest effective temperature (start at 60-80 °C and optimize).[4][11] | Minimizes the rate of undesired side reactions, which can be more sensitive to temperature increases than the desired coupling.[4] |
| Atmosphere | Strictly inert (rigorously degassed with Ar or N₂).[2][4][5] | The exclusion of oxygen is critical to prevent the oxidation of Pd(0) to the homocoupling-promoting Pd(II) state.[2][3][5] |
| Boron Source | Use a stable boronic ester (Pinacol or MIDA) if the acid is unstable.[14][15] | Prevents degradation and allows for slow in situ release of the boronic acid, keeping its concentration low.[14][15] |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. openaccesspub.org [openaccesspub.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling with (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging substrates like (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid. The ortho-methyl group on this biaryl boronic acid introduces significant steric hindrance, which can impede key steps in the catalytic cycle and lead to low yields or failed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, actionable protocols, and a deeper understanding of the mechanistic principles at play.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered when working with sterically hindered boronic acids in a question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low conversion with this sterically hindered substrate typically points to inefficiencies in one or more stages of the catalytic cycle.[1] The primary culprits are often related to the catalyst system and reaction conditions failing to overcome the steric barrier.
Initial Checks:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.[1] The steric bulk of the this compound requires a more robust catalyst system.
-
Base Selection and Activation: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[2][3] An inappropriate or weak base can stall the reaction.
-
Solvent and Temperature: These parameters influence the solubility of reagents and the energy of the system to overcome activation barriers.
-
Oxygen Contamination: Rigorous degassing of solvents and reaction vessels is critical, as oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of the boronic acid.[4]
Troubleshooting Workflow:
References
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Sterically Hindered Substrates
Welcome to the technical support center for one of the most powerful, yet sometimes challenging, reactions in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling of sterically hindered substrates. Constructing biaryl scaffolds with multiple ortho-substituents is a common hurdle in pharmaceutical and materials science. When standard protocols fail, a systematic, mechanistically-informed approach is required.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may be encountering at the bench. We will move from first-line troubleshooting to deep, component-level optimization, always explaining the chemical principles behind our recommendations.
FAQs - First-Line Troubleshooting
Q1: My Suzuki reaction shows no conversion, or I've only recovered starting materials. What are the most common initial culprits?
This is a classic scenario when dealing with bulky substrates. The activation energy for one or more steps in the catalytic cycle is likely too high under your current conditions. Before making drastic changes, let's review the fundamentals.
-
Inactive Catalyst: The most frequent issue is the failure to generate or maintain the active Pd(0) species. This can be due to oxygen in the reaction mixture, which can oxidize the catalyst to inactive Pd(II) species and promote unwanted side reactions like boronic acid homocoupling.[1] Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective for hindered couplings.[2] The steric bulk is necessary to promote the final, often rate-limiting, reductive elimination step.[1][3]
-
Wrong Base/Solvent Combination: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step.[4][5] Its solubility and strength in your chosen solvent system are critical. A mismatch can halt the reaction entirely.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting steps for a failed Suzuki reaction.
Deep Dive: Component Optimization
Q2: I'm getting very low yield (<20%). How do I choose the right ligand to improve the synthesis of my di-, tri-, or tetra-ortho-substituted biaryl?
Ligand selection is arguably the most critical parameter for a successful sterically hindered coupling. The ideal ligand must stabilize the palladium center, facilitate oxidative addition, and, most importantly, accelerate the difficult reductive elimination step.
The Causality: For two bulky aryl groups to couple, they must be positioned cis to each other on the palladium center before reductive elimination can occur.[2] Bulky ligands create a sterically crowded coordination sphere that forces the aryl groups together, overcoming the steric repulsion between them and promoting the final C-C bond formation.[1][3]
| Ligand Class | Examples | Key Features & Rationale | When to Use |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos, tBuXPhos | Bulky & Electron-Rich: The biaryl backbone provides significant steric bulk. The dialkylphosphino group is highly electron-donating, which promotes the initial oxidative addition of the aryl halide.[1][6][7] | The go-to choice for most hindered couplings, including tetra-ortho-substituted biaryls. Often the first class of ligands to screen. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, Acenaphthoimidazolylidene complexes | Strong σ-Donors: NHCs are even stronger electron donors than phosphines, making them excellent for activating unreactive aryl chlorides.[8][9] Their "flexible steric bulk" can be highly effective.[8][9] | Excellent for challenging aryl chlorides or when phosphine ligands fail. They can offer superior stability at high temperatures. |
| Specialized Ligands | AntPhos, BI-DIME | Unique Steric Profiles: These ligands possess rigid backbones or unique geometries designed to create a specific coordination environment around the metal, which can be uniquely suited for extremely demanding couplings.[10][11][12] | For exceptionally challenging systems, such as coupling secondary alkyl groups or synthesizing molecular gears, where common ligands are ineffective.[11] |
Q3: My reaction is sluggish and incomplete. Which base and solvent system should I use?
The base activates the organoboron species to form a more nucleophilic "ate" complex, which is necessary for transmetalation.[4] For hindered substrates, this step can be slow. A stronger base can accelerate it, but must be chosen carefully to avoid side reactions.
Recommended Base/Solvent Combinations:
-
Potassium Phosphate (K₃PO₄) in Dioxane or Toluene: This is a robust, general-purpose system. K₃PO₄ is a strong base that is only sparingly soluble, which can be beneficial in preventing decomposition of base-sensitive functional groups.[7][13] The addition of a small amount of water (3-5 equivalents) can sometimes be crucial for solubilizing the base and facilitating the reaction, but this must be tested empirically.[7]
-
Cesium Carbonate (Cs₂CO₃) in Dioxane/Water or THF: Cs₂CO₃ is another highly effective base, often used for difficult couplings. Its greater solubility can sometimes lead to faster reaction rates.
-
Potassium tert-Butoxide (t-BuOK) in Dioxane: For extremely unreactive substrates, a very strong base like t-BuOK may be required.[8] This is particularly useful in anhydrous conditions when trying to avoid protodeboronation.
A Note on Solvents: Aprotic solvents like dioxane, toluene, and THF are standard.[13] While polar aprotic solvents like DMF can be used, they can sometimes alter the selectivity and reaction pathway in unexpected ways.[14]
Q4: I see significant amounts of side products. How can I identify and mitigate them?
With hindered substrates, the desired coupling can be slow, allowing side reactions to become major pathways.
-
Protodeboronation: This is the protonolysis of the C-B bond, replacing the boronic acid with a hydrogen atom. It is often exacerbated by high temperatures and the presence of water.[13][15]
-
Homocoupling: The coupling of two boronic acid molecules is a common side reaction, often catalyzed by Pd(II) species formed by exposure to oxygen.[1]
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are critical. Using a Pd(0) precatalyst or ensuring the rapid in-situ reduction of a Pd(II) precatalyst can also help.
-
-
Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if a hydride source is present in the reaction.[1]
-
Solution: Ensure solvents are pure and free of potential hydride donors. The choice of ligand can also influence this pathway.
-
Addressing Mechanistic Hurdles
Q5: Why is reductive elimination so difficult for sterically hindered substrates, and how do modern ligands solve this?
Reductive elimination is the final C-C bond-forming step where the two coupled organic fragments are expelled from the palladium coordination sphere.[2] For this to happen, the two bulky aryl groups must twist into a cis orientation on the square planar Pd(II) intermediate. The steric clash between multiple ortho-substituents creates a massive energy barrier to adopting this conformation.
Caption: Bulky ligands facilitate the difficult reductive elimination step.
Modern bulky monophosphine ligands solve this problem through "steric promotion."[1][3] The ligand itself is so large that it destabilizes the square planar intermediate, forcing the complex to distort and pushing the two aryl groups together to alleviate steric strain. This lowers the activation energy for reductive elimination, allowing the reaction to proceed.[6]
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Screening Reaction
This protocol is a starting point and should be optimized for your specific substrates.
-
Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv.), the boronic acid or boronate ester (0.24 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.002 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.008 mmol, 4 mol%).
-
Inert Atmosphere: Seal the reaction vial with a septum-containing cap. Evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 1.0 mL, 0.2 M) via syringe.
-
Initiation: Add the catalyst/ligand mixture to the reaction vial (or add them as solids before sealing if using an air-stable precatalyst like an XPhos palladacycle).
-
Reaction: Place the vial in a preheated heating block (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Analysis: Cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of celite, and analyze the crude mixture by LCMS or ¹H NMR to determine conversion.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Temperature Effects in (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving sterically demanding substrates like (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid. Here, we address common questions regarding the critical role of temperature in reaction rate, yield, and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental effect of temperature on the rate of a Suzuki-Miyaura coupling reaction?
In accordance with established kinetic principles, increasing the temperature generally increases the rate of the Suzuki-Miyaura coupling. The reaction proceeds through a catalytic cycle involving several steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Temperature influences each of these steps, but its most significant impact is often on the rate-determining step.
For many Suzuki-Miyaura couplings, the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step.[1][3] This step involves breaking the carbon-halogen bond and is typically accelerated at higher temperatures. However, depending on the specific substrates, ligands, and base used, transmetalation or reductive elimination can also be rate-limiting. Studies have shown a direct correlation between increased temperature and faster reaction rates, though an optimal temperature exists beyond which side reactions begin to dominate.[4]
Q2: I'm using this compound, which is sterically hindered. How does this impact the optimal reaction temperature?
Steric hindrance, such as the ortho-methyl group on your biphenyl boronic acid, can significantly slow down the key steps of the catalytic cycle, particularly transmetalation. This step requires the organoboron species to approach and transfer its organic group to the palladium center. The bulky nature of your substrate can create a significant energy barrier for this process.
Consequently, sterically hindered couplings often require higher temperatures to achieve a reasonable reaction rate compared to unhindered substrates. The increased thermal energy helps overcome the steric repulsion, facilitating the necessary conformational changes for the catalytic cycle to proceed. It is not uncommon for such reactions to require temperatures in the range of 80-120 °C, often in high-boiling solvents like dioxane, toluene, or DMF.[3][5]
Q3: My reaction is not going to completion, even at 80 °C. Should I just increase the temperature further?
While tempting, indiscriminately increasing the temperature is not always the best solution and can be counterproductive. Before raising the temperature, consider the following potential issues:
-
Catalyst Decomposition: Palladium catalysts, especially those with phosphine ligands, can degrade at high temperatures. This leads to the formation of inactive palladium black and halts the catalytic cycle.
-
Boronic Acid Instability: Arylboronic acids can undergo thermal decomposition or protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and certain bases at elevated temperatures.[6] This side reaction consumes your starting material and reduces the overall yield.
-
Homocoupling: High temperatures can sometimes promote the unwanted homocoupling of the boronic acid, forming a symmetrical biaryl byproduct (in your case, quaterphenyl derivatives).[6][7]
A systematic approach is recommended. First, ensure your catalyst system is robust enough for higher temperatures. If you suspect decomposition, consider switching to a more thermally stable ligand, such as an N-heterocyclic carbene (NHC) ligand.[3] If boronic acid instability is the issue, you might see better results by slowly adding the boronic acid to the reaction mixture at the elevated temperature rather than heating all components together from the start.
Q4: What are the typical signs of thermal decomposition in my reaction?
There are several visual and analytical cues that suggest your reaction temperature is too high:
-
Color Change: A rapid change in the reaction mixture's color to dark brown or black is a classic sign of palladium catalyst decomposition into palladium black.
-
Stalled Conversion: If you are monitoring the reaction by TLC or LC-MS and see that it starts well but then stalls before completion, catalyst death is a likely culprit.
-
Increased Byproducts: An increase in byproducts, particularly the product of protodeboronation (2-methylbiphenyl in your case) or homocoupling, points towards temperature-induced side reactions.
If you observe these signs, the optimal strategy is to lower the temperature and potentially screen for a more active catalyst system that can operate efficiently under milder conditions.[8][9]
Troubleshooting Guide
This section provides a structured workflow for diagnosing and solving temperature-related issues in your coupling reaction.
Problem: Low or No Product Yield
// Nodes start [label="Low / No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Is the reaction temperature\nappropriate for a hindered coupling?\n(Typically >80 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_temp [label="Action: Incrementally increase\ntemperature (e.g., in 10 °C steps)\nand monitor by LC-MS.", fillcolor="#FBBC05", fontcolor="#202124"]; check_decomp [label="Are there signs of decomposition?\n(e.g., formation of Pd black,\nprotodeboronation)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_catalyst [label="Action: Lower temperature.\nScreen more active/stable catalysts\n(e.g., different ligands like NHCs)\nor different Pd pre-catalysts.", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Action: Verify reagent quality.\n- Use fresh boronic acid.\n- Degas solvent thoroughly.\n- Ensure base is dry and active.", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Problem Solved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_temp; check_temp -> increase_temp [label=" No "]; check_temp -> check_decomp [label=" Yes "]; increase_temp -> success [label=" Yield Improves "]; increase_temp -> check_decomp [label=" Yield Does Not Improve ", style=dashed]; check_decomp -> optimize_catalyst [label=" Yes "]; check_decomp -> check_reagents [label=" No "]; optimize_catalyst -> success [style=dashed]; check_reagents -> success [style=dashed]; } }
Troubleshooting Flowchart for Low Yield
Experimental Protocols & Data
Protocol 1: Temperature Screening for Optimal Reaction Conditions
This protocol outlines a parallel screening approach to efficiently determine the optimal temperature for your Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Your aryl halide partner (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Dioxane/Water 4:1)
-
Parallel synthesis reaction block or multiple reaction vials
Procedure:
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), add the aryl halide (1.0 eq), base (2.0 eq), and palladium catalyst (0.02 eq) to each of five reaction vials.
-
Reagent Addition: Add the solvent to each vial, followed by this compound (1.2 eq).
-
Degassing: Seal the vials and thoroughly degas the reaction mixtures by bubbling with argon or nitrogen for 15-20 minutes.
-
Heating: Place the vials in a pre-heated reaction block set to five different temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the percent conversion.
-
Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 16h) until the reactions appear to have reached completion or stalled.
Data Presentation: Example Temperature Screening Results
The table below illustrates hypothetical results from the screening protocol described above, demonstrating the trade-off between reaction rate and byproduct formation.
| Temperature (°C) | Conversion at 4h (%) | Conversion at 16h (%) | Protodeboronation Byproduct (%) | Notes |
| 60 | 15 | 45 | <1 | Reaction is very sluggish. |
| 70 | 40 | 85 | <1 | Good conversion, but slow. |
| 80 | 88 | >98 | ~1 | Optimal balance of rate and cleanliness. [10] |
| 90 | >95 | >98 | 5 | Faster reaction, but noticeable increase in byproduct.[11] |
| 100 | >95 (at 2h) | >98 | 12 | Very fast, but significant decomposition of boronic acid. |
The Role of Temperature in the Catalytic Cycle
Understanding how temperature affects each stage of the Suzuki-Miyaura reaction is key to rational optimization.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)-X\n L₂", tooltip="Oxidative Addition Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans [label="Ar-Pd(II)-Ar'\n L₂", tooltip="Transmetalation Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges with labels Pd0 -> OxAdd [label=<
Oxidative Addition
- Ar-X Often Rate-Limiting Temp Dependent
]; OxAdd -> Trans [label=<
Transmetalation
- Ar'-B(OR)₂ Hindered by Sterics Temp Can Overcome Barrier
]; Trans -> Pd0 [label=<
Reductive Elimination
- Ar-Ar' Generally Fast
]; } }
Suzuki-Miyaura Catalytic Cycle and Temperature Influence
As the diagram illustrates, while reductive elimination is typically fast, both oxidative addition and transmetalation are highly sensitive to reaction conditions. For sterically demanding substrates like this compound, the energy required for the transmetalation step often dictates the need for elevated temperatures.
By carefully tuning the reaction temperature, researchers can navigate the fine line between achieving a practical reaction rate and minimizing unwanted thermal side reactions, ultimately leading to a higher yield of the desired product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides | Semantic Scholar [semanticscholar.org]
- 9. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic Acid Reaction Products
Welcome to the technical support center for purification strategies related to Suzuki-Miyaura cross-coupling reactions utilizing (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with synthesizing substituted biaryl compounds from this sterically hindered reagent. Our focus is on providing practical, field-proven solutions grounded in chemical principles to enhance the purity, yield, and efficiency of your synthetic workflow.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, providing not just the "how" but the critical "why" behind each recommendation.
Q1: I'm struggling to remove unreacted this compound and its related impurities from my product. They co-elute during column chromatography. What should I do?
A1: This is a frequent challenge, particularly with sterically hindered boronic acids where driving the reaction to 100% completion is difficult. The unreacted boronic acid, its dehydrated trimer (a boroxine), and the protodeboronated byproduct (2-methylbiphenyl) are the primary culprits.[1][2] Here’s a multi-pronged strategy:
-
Causality: Boronic acids are Lewis acids and can interact strongly with silica gel, leading to streaking or co-elution with polar products.[3][4] Their polarity is often deceptively similar to that of the desired biaryl product, especially if your product contains polar functional groups. The formation of boroxines, the cyclotrimeric anhydrides of boronic acids, introduces another non-polar impurity that can complicate chromatography.[5][6][7]
-
Recommended Solutions:
-
Liquid-Liquid Extraction (for non-acidic products): Before chromatography, perform a basic aqueous wash (e.g., with 1 M NaOH or K₂CO₃). Boronic acids are acidic (pKa ~9) and will deprotonate to form water-soluble boronate salts, which partition into the aqueous layer.[1][8] This is highly effective but cannot be used if your target molecule has a base-labile group or an acidic proton (like a phenol or carboxylic acid).[3]
-
Scavenger Resins: This is a highly selective and robust method. Use a diol-functionalized resin, such as one bearing N-methylglucamine (e.g., SiliaBond Diol or Amberlite IRA743).[9][10] The diol moiety forms a stable, reversible covalent complex with the boronic acid, effectively sequestering it from the solution. The resin is then simply filtered off. This method is superior to basic washes as it is compatible with a wider range of functional groups.
-
Derivatization to a Trifluoroborate Salt: If isolating the boronic acid is the goal, it can be converted to its corresponding potassium trifluoroborate salt (KF₃B-R). These salts are typically crystalline, air-stable solids that are easily separable from the desired organic product by filtration. The boronic acid can be regenerated later by hydrolysis if needed.[11]
-
-
Workflow Diagram: Boronic Acid Impurity Removal A decision tree to guide the selection of the appropriate removal technique.
Caption: Decision workflow for removing boronic acid impurities.
Q2: After my reaction, a fine black precipitate forms, and my purified product is still contaminated with palladium. What are the most effective methods for complete palladium removal?
A2: The black precipitate is likely palladium black, formed from the agglomeration of the Pd(0) catalyst.[2] Residual palladium is a major concern, especially in pharmaceutical development, due to its toxicity and potential to interfere with subsequent reactions.
-
Causality: Homogeneous palladium catalysts and their decomposition products can be soluble or exist as fine colloidal particles in the reaction mixture, making simple filtration ineffective.
-
Recommended Solutions:
| Method | Principle | Advantages | Disadvantages |
| Celite® Filtration | Adsorption | Inexpensive, fast, and effective for removing precipitated Pd black.[12][13] | May not remove soluble palladium species effectively. |
| Activated Carbon | Adsorption | High surface area provides excellent removal of many palladium species. | Can sometimes adsorb the desired product, leading to yield loss.[10] Requires careful screening. |
| Thiol-Based Scavengers | Chemisorption | Highly specific for soft metals like palladium, forming strong covalent bonds. Very effective for trace removal. | More expensive than other methods. Requires optimization of equivalents and time. |
| Recrystallization | Exclusion | Can be highly effective for crystalline products, as the metal impurities are excluded from the crystal lattice. | Product must be a solid with suitable crystallization properties. May require multiple crops. |
-
Field-Proven Insight: A combination approach is often best. After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite® to remove the bulk of the palladium black.[12] Then, if necessary, treat the filtrate with a scavenger or activated carbon to remove residual soluble species before final purification by chromatography or crystallization.
Q3: My desired substituted biphenyl product and a key impurity (e.g., a homocoupled dimer) have nearly identical Rf values on TLC. How can I improve my chromatographic separation?
A3: This is a classic purification problem where standard silica gel chromatography fails. The solution lies in altering the separation mechanism to exploit more subtle differences between the molecules.
-
Causality: The products from this compound are themselves biphenyls. Biphenyl systems are relatively non-polar but possess a high degree of π-electron density. If your product and impurity have similar polarity and functional groups, their interaction with the polar silica surface will be very similar.
-
Recommended Solutions:
-
Leverage π-π Interactions: Instead of relying solely on polarity, use a stationary phase that can engage in π-π stacking interactions. While less common in preparative flash chromatography than in analytical HPLC, silver nitrate (AgNO₃) impregnated silica gel can be highly effective at separating compounds with different degrees of unsaturation or accessible π-systems.
-
Change the Eluent System: Sometimes, switching from a standard ethyl acetate/hexane system to one involving dichloromethane (DCM) or toluene can alter the selectivity. Toluene, being aromatic, can compete for π-π interactions with the stationary phase, changing how your biphenyl compounds elute.
-
Analytical Method Development as a Guide: Use analytical HPLC to screen different column chemistries. A column with a biphenyl stationary phase often provides unique selectivity for aromatic compounds compared to standard C18 phases.[14][15][16] The separation mechanism on these phases involves π-π interactions, which can effectively resolve structurally similar biaryls. Once an effective mobile phase is identified on a biphenyl analytical column, this information can be used to guide the development of a preparative flash chromatography method.
-
Q4: How can I effectively crystallize my substituted biphenyl product to achieve high purity?
A4: Crystallization is an exceptionally powerful technique for the final purification of solid products, often capable of removing trace impurities that are difficult to eliminate by chromatography.
-
Causality: Successful crystallization depends on finding a solvent system where the desired product has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain in solution. The rigid, planar nature of the biphenyl core often promotes good crystal packing.[17][18]
-
Recommended Solutions:
-
Systematic Solvent Screening: Do not rely on guesswork. Screen a range of solvents with varying polarities in parallel on a small scale (e.g., in vials with a few milligrams of crude product). Common single-solvent choices for biphenyls include toluene, ethanol, isopropanol, acetonitrile, and ethyl acetate.
-
Utilize a Two-Solvent System: This is often the most effective approach. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly. A common and effective combination for biphenyls is Toluene/Hexane or Ethyl Acetate/Heptane.
-
Control the Cooling Rate: Slow cooling is paramount. Rapid crashing out of solution will trap impurities. Allow the heated, saturated solution to cool to room temperature undisturbed over several hours, and then transfer to a 4°C refrigerator or 0°C ice bath to maximize yield.
-
Seeding: If you have a pure crystal from a previous batch, adding a single, tiny seed crystal to the supersaturated solution can induce crystallization and often leads to the formation of larger, purer crystals.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q: What are the most common side products in a Suzuki reaction with this compound?
-
A: The most common side products are: 1) Homocoupling of the boronic acid to form quaterphenyl derivatives, 2) Protodeboronation , where the C-B bond is cleaved to yield 2-methylbiphenyl, and 3) Homocoupling of the aryl halide partner.[2][19] Careful control of reaction conditions, particularly ensuring an oxygen-free environment, can minimize these byproducts.[19]
-
-
Q: Why is protodeboronation a significant issue with some boronic acids?
-
A: Protodeboronation is the hydrolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This side reaction can be catalyzed by the palladium species and is often more prevalent with sterically hindered or electron-rich aryl boronic acids, especially under extended reaction times or non-optimal pH conditions.[1]
-
-
Q: How do I choose the right analytical technique to assess the purity of my final product?
-
A: A combination of techniques is ideal. LC-MS is excellent for identifying trace impurities and confirming the molecular weight of your product.[20] High-field NMR (¹H and ¹³C) is essential for structural confirmation and can be used for quantitative purity assessment (qNMR) with an internal standard. For final purity assessment of drug substances, HPLC with UV detection using a validated method is the industry standard, often employing a biphenyl or C18 stationary phase.[16][20]
-
Section 3: Key Experimental Protocols
Protocol 1: Boronic Acid Removal using a Scavenger Resin
This protocol describes a general procedure for removing boronic acid impurities using a diol-functionalized scavenger resin.[9]
-
Dissolution: Dissolve the crude reaction mixture in a suitable anhydrous solvent (e.g., THF, DCM, or the reaction solvent) to a concentration of approximately 50-100 mg/mL.
-
Resin Addition: Add the scavenger resin (e.g., SiliaBond Diol) to the solution. A typical loading is 3-5 equivalents of resin relative to the theoretical amount of the boron impurity.
-
Incubation: Stir the resulting slurry at room temperature. The required time can vary from 2 to 16 hours.
-
Monitoring: Monitor the removal of the boronic acid by TLC or LC-MS by taking small aliquots of the solution (ensure you filter the aliquot to remove resin particles before injection).
-
Filtration: Once the boronic acid is consumed, remove the resin by vacuum filtration through a Büchner funnel or a fritted glass filter.
-
Rinsing: Wash the filtered resin with a small amount of the same solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure to yield the crude product, now free of boronic acid impurities.
Protocol 2: Palladium Catalyst Removal using Celite® Filtration
This protocol is a first-pass purification step to remove the bulk of precipitated palladium catalyst.[12][13]
-
Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with a solvent that fully dissolves the desired product but may not dissolve all catalyst residues (e.g., ethyl acetate, DCM).
-
Prepare Filter Pad: Prepare a short plug of Celite® (approx. 2-3 cm deep) in a sintered glass funnel or a Büchner funnel over a piece of filter paper.
-
Wet the Pad: Wet the Celite® pad with the chosen dilution solvent and apply gentle vacuum to pack it down.
-
Filtration: Slowly pour the diluted reaction mixture onto the Celite® pad under vacuum.
-
Washing: Wash the reaction flask and the Celite® pad thoroughly with additional fresh solvent to ensure all of the product is collected.
-
Collection: Collect the clear filtrate, which contains the desired product. The black palladium residues should be trapped on the Celite® pad.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification Strategy Workflow A general workflow for purifying Suzuki coupling products.
Caption: A sequential workflow for product purification.
Section 4: References
-
BenchChem. (n.d.). Removal of boron-containing byproducts from reactions. Retrieved from --INVALID-LINK--
-
Anderson, N. G. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
-
Google Patents. (2016). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling. Retrieved from --INVALID-LINK--
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from --INVALID-LINK--
-
SiliCycle. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. Retrieved from --INVALID-LINK--
-
Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from --INVALID-LINK--
-
Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Organic Chemistry.
-
Ohmura, T., & Suginome, M. (2021). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Molecules.
-
Shollenberger, D., Cramer, H., & Bell, D. S. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from --INVALID-LINK--
-
Chromatography Online. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Boronic acid. Retrieved from --INVALID-LINK--
-
Separation Science. (n.d.). Biphenyl, the Go To Phase for LC-MS Method Development. Retrieved from --INVALID-LINK--
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from --INVALID-LINK--
-
VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from --INVALID-LINK--
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from --INVALID-LINK--
-
Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018, March 23). (PDF) Evaluation of retention and selectivity using biphenyl stationary phases. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2024). Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Crystal Structures of Novel Phenyl Fulgides. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from --INVALID-LINK--
-
Reddit. (2024, August 18). Trouble purifying my boronate ester compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to Biaryl Synthesis: Evaluating Alternatives to 2-Nitrophenylboronic Acid. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Two crystal modifications of 4-hydroxybiphenyl. The Journal of Physical Chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2020, August 9). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from --INVALID-LINK--
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. Retrieved from --INVALID-LINK--
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Biphenyl, the Go To Phase for LC-MS Method Development | Separation Science [sepscience.com]
- 17. Crystal Structures of Novel Phenyl Fulgides [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the Low Reactivity of Ortho-Substituted Aryl Boronic Acids
Welcome to the technical support hub for researchers navigating the complexities of cross-coupling reactions. This guide is specifically designed to address a persistent challenge in organic synthesis: the diminished reactivity of ortho-substituted aryl boronic acids, particularly in Suzuki-Miyaura coupling reactions. Here, we move beyond standard protocols to provide in-depth, mechanistically grounded troubleshooting advice and frequently asked questions to empower your research and development efforts.
The Challenge: Steric Hindrance at the Ortho Position
The presence of a substituent at the ortho position of an aryl boronic acid introduces significant steric bulk around the carbon-boron bond. This congestion directly impedes key steps in the catalytic cycle of cross-coupling reactions, most notably the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[1][2] This steric clash can lead to dramatically reduced reaction rates, low yields, or complete reaction failure.[2] Furthermore, these sterically hindered boronic acids can be more susceptible to side reactions like protodeboronation, further diminishing the yield of the desired product.[3]
Troubleshooting Guide: From Low Yields to Reaction Success
This section is structured to address specific problems you might be facing in the lab. Each question is followed by a detailed explanation of the underlying chemical principles and actionable solutions.
Question 1: My Suzuki-Miyaura coupling with a 2-substituted phenylboronic acid is giving me less than 10% yield. What are the first parameters I should adjust?
When faced with a failing reaction involving a sterically hindered substrate, a systematic approach to optimization is crucial. The initial focus should be on enhancing the efficiency of the catalytic cycle, which is likely being hampered by steric hindrance.
Immediate Action Plan:
-
Elevate the Temperature: Steric hindrance slows down the reaction rate.[4] Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier, particularly for the transmetalation and reductive elimination steps. A good starting point is to increase the temperature in 20 °C increments, monitoring for product formation and potential decomposition. Temperatures in the range of 80–110 °C are common for these challenging couplings.[4]
-
Switch to a More Effective Base: The base plays a critical role in activating the boronic acid for transmetalation.[5] For sterically hindered substrates, a stronger, non-nucleophilic base can be more effective.
-
From Mild to Strong: If you are using a mild base like NaHCO₃ or K₂CO₃, consider switching to a stronger base such as K₃PO₄, Cs₂CO₃, or even an alkoxide base like NaOt-Bu or KOt-Bu. Cesium and potassium bases are often favored for their ability to promote the formation of a more reactive boronate species.
-
-
Increase Catalyst and Ligand Loading: While not always the most elegant solution, increasing the concentration of the active catalyst can sometimes compensate for a slow turnover rate.
-
Incremental Increase: Try increasing the palladium catalyst loading from a typical 1-2 mol% to 3-5 mol%. Ensure the palladium-to-ligand ratio is maintained, typically 1:1 to 1:2, depending on the specific ligand and precatalyst used.
-
Question 2: I've tried increasing the temperature and using a stronger base, but my yield is still poor. My starting materials are being consumed, but I'm seeing a lot of side products. What's happening?
The formation of significant side products, particularly the protodeboronated arene (where the boronic acid group is replaced by a hydrogen), points towards competing reaction pathways that are out-pacing your desired cross-coupling.
Mechanistic Insight: Protodeboronation is a common side reaction, especially with electron-deficient or sterically hindered boronic acids.[3] It can be catalyzed by residual acid or base in the presence of a proton source (like water). Homocoupling of the boronic acid to form a biaryl is another potential side reaction, often promoted by the presence of oxygen or Pd(II) species.[6]
Solutions to Minimize Side Reactions:
-
Scrupulous Inert Atmosphere: The exclusion of oxygen is paramount to prevent both the oxidation of the active Pd(0) catalyst and phosphine ligands, and to suppress oxidative homocoupling of the boronic acid.[3]
-
Best Practices: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) for at least 5-10 minutes.[4] Use degassed solvents. All reagent additions should be performed under a positive pressure of inert gas.
-
-
Use a More Stable Boron Reagent: Boronic acids themselves can be unstable. Converting them to a more robust derivative can protect against premature decomposition and side reactions.
-
Boronic Esters: Pinacol esters, MIDA boronates, or aryltrifluoroborates are generally more stable than the corresponding boronic acids.[3][7] They often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of side reactions.[3]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine forms a crystalline, air-stable solid that can be used directly in the coupling reaction, often with improved results, especially in protic solvents.[8]
-
Question 3: My reaction is still not working efficiently. Should I change my catalyst system? What ligands are best for sterically hindered substrates?
For challenging couplings involving ortho-substituted partners, the choice of ligand is arguably the most critical factor. Standard ligands like PPh₃ are often ineffective due to their own steric bulk and inability to promote the key steps of the catalytic cycle with hindered substrates.
The Power of Specialized Ligands:
Bulky, electron-rich ligands are essential for coupling sterically hindered substrates.[4] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Buchwald-type Biarylphosphine Ligands: These are the go-to ligands for sterically demanding couplings.[4]
-
Examples: XPhos, SPhos, and RuPhos are highly effective. They possess the necessary bulk to stabilize the active monoligated palladium species and the electron-donating character to facilitate oxidative addition and reductive elimination.
-
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another excellent choice for coupling hindered substrates.[9][10] They form very stable complexes with palladium and are powerful electron donors, leading to highly active catalysts. The PEPPSI-iPr catalyst is a commercially available example that has shown success in these types of reactions.[11]
Catalyst System Recommendations for Ortho-Substituted Aryl Boronic Acids
| Catalyst/Ligand System | Key Features | When to Use |
| Pd(OAc)₂ / XPhos or SPhos | Highly active, broad substrate scope. | First choice for sterically hindered aryl bromides and chlorides. |
| XPhos Pd G3/G4 Precatalysts | Air-stable, reliable generation of the active catalyst. | Convenient and highly effective for a wide range of hindered couplings.[4][12] |
| (NHC)Pd Precatalysts (e.g., PEPPSI-iPr) | Excellent for coupling aryl chlorides; high thermal stability. | When working with less reactive aryl chlorides or at high temperatures.[9][10][11] |
Frequently Asked Questions (FAQs)
Q1: Why is transmetalation the rate-limiting step for ortho-substituted aryl boronic acids?
A1: Transmetalation involves the transfer of the aryl group from the boron atom to the palladium center.[13] For this to occur, the boron-containing species and the palladium complex must come into close proximity. The bulky ortho-substituent on the aryl boronic acid creates a steric shield around the carbon-boron bond, making it physically difficult for the palladium complex to approach and for the aryl group to transfer, thus slowing down this crucial step.[2]
Q2: Can I use an ortho-substituted aryl boronic acid with an ortho-substituted aryl halide?
A2: Yes, but this represents one of the most challenging scenarios in Suzuki-Miyaura coupling, aiming for the synthesis of tetra-ortho-substituted biaryls. Success in these cases almost always requires highly specialized and active catalyst systems, often employing advanced Buchwald-type ligands or N-heterocyclic carbenes, along with carefully optimized reaction conditions (e.g., higher temperatures, specific base and solvent combinations).[14][15]
Q3: Are there alternatives to Suzuki-Miyaura coupling for synthesizing sterically hindered biaryls?
A3: While Suzuki-Miyaura coupling is often the preferred method, other cross-coupling reactions can be effective. The Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents) can sometimes be more tolerant of steric hindrance. However, these methods often involve the preparation of more sensitive or toxic organometallic reagents.
Q4: How does the electronic nature of the ortho-substituent affect reactivity?
A4: While steric effects are dominant, electronic effects can also play a role. An electron-donating group at the ortho-position can increase the electron density on the ipso-carbon, which can facilitate the transmetalation step. Conversely, a strong electron-withdrawing group can make the aryl boronic acid more susceptible to protodeboronation. In some specific cases, an ortho-substituent with a coordinating heteroatom (e.g., -OMe) can potentially interact with the palladium center, influencing the reaction's regioselectivity.[16]
Visualizing the Problem and Solution
The Suzuki-Miyaura Catalytic Cycle and the Steric Hindrance Problem
Caption: The Suzuki-Miyaura cycle with the sterically hindered transmetalation step highlighted.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Boronic Acid Using a Buchwald Ligand
This protocol is a starting point and may require further optimization for specific substrates.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the ortho-substituted aryl boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Inert Atmosphere Setup:
-
Seal the vessel with a septum.
-
Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.[4]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1, or toluene) via syringe to achieve a concentration of 0.1 M to 0.5 M with respect to the limiting reagent.[4]
-
-
Reaction Execution:
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Preparation of a Diethanolamine-Boronic Acid Adduct
This procedure creates a stable, solid form of the boronic acid that can be easily handled and stored.[8]
-
Dissolution:
-
Addition of Diethanolamine:
-
Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[4]
-
-
Precipitation and Isolation:
-
A precipitate will form. Stir the resulting slurry for 10-15 minutes.[8]
-
Isolate the white solid product by vacuum filtration.
-
-
Drying:
References
- 1. reddit.com [reddit.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 10. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 16. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Solvent Choice on Suzuki-Miyaura Coupling Outcomes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful reaction outcomes. Here, we address common challenges and provide expert-driven, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of the solvent in a Suzuki-Miyaura coupling reaction?
The solvent is not merely an inert medium; it is an active participant that influences nearly every aspect of the reaction. Its primary roles are:
-
Solubilization: The most basic function is to dissolve the aryl halide, the organoboron reagent, the base, and the palladium catalyst/ligand complex to allow them to interact. Many reactions are biphasic (e.g., an organic solvent with an aqueous base), requiring vigorous stirring to maximize the interfacial area where the reaction occurs.[1][2]
-
Influence on the Catalytic Cycle: The solvent's properties—such as polarity, proticity, and coordinating ability—directly impact the kinetics of the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] For instance, polar solvents can facilitate the oxidative addition step and stabilize charged intermediates.[4][5]
-
Stabilization of Catalytic Species: The solvent helps to stabilize the active Pd(0) catalyst, preventing its aggregation into inactive palladium black, which is a common cause of reaction failure.[6]
-
Modulation of Base Activity: The solvent affects the solubility and, consequently, the effective strength of the inorganic base used, which is critical for the transmetalation step.[7]
Q2: Why is water so frequently used as a co-solvent?
While it may seem counterintuitive to add water to a reaction involving organometallics, it serves several crucial purposes in many Suzuki-Miyaura protocols:
-
Dissolving the Base: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ have poor solubility in many organic solvents (e.g., toluene, THF, dioxane). Water is essential to dissolve these bases, making them available to participate in the catalytic cycle.[1][2]
-
Facilitating Transmetalation: The generally accepted mechanism for transmetalation involves the formation of a boronate species (-B(OH)₃⁻) from the boronic acid. Water and the hydroxide ions from the dissolved base are critical for this activation step, which precedes the transfer of the organic group to the palladium center.[1]
-
Accelerating the Reaction: In some cases, water has been shown to accelerate the rate of reaction, particularly the reductive elimination step.[7] Suzuki couplings can even be performed in purely aqueous media, which is a significant advantage from a green chemistry perspective.[8][9][10][11]
Q3: How do I select an appropriate solvent system to start with?
Choosing a starting point requires considering the properties of your specific substrates. A common and robust starting point for many systems is a mixture of a polar aprotic solvent and water.[2]
-
For general-purpose couplings: A 3:1 to 5:1 mixture of 1,4-Dioxane/Water or THF/Water is a very common starting point.[2][12] These solvents are effective at dissolving a wide range of organic substrates while the aqueous phase handles the inorganic base.
-
For higher temperatures: If your reaction is sluggish and requires more thermal energy, solvents with higher boiling points like DMF , DMAc , or Toluene (often with a phase-transfer catalyst if an aqueous base is used) are suitable choices.[1][12]
-
For green chemistry applications: There is a strong push to replace hazardous solvents.[13] Consider alternatives like 2-MeTHF , cyclopentyl methyl ether (CPME) , or alcohol/water mixtures (e.g., Ethanol/Water ).[13][14]
The following diagram illustrates the central role of the solvent in interacting with all components of the reaction.
Caption: The solvent system is central to the Suzuki-Miyaura coupling.
Troubleshooting Guide
Problem 1: My reaction has a very low yield or has not worked at all.
Low conversion is the most common issue. Before blaming the catalyst or substrates, scrutinize your solvent choice and setup.
Possible Cause A: Poor Solubility Your reactants must be in solution to react. If the base, boronic acid, or aryl halide is not sufficiently soluble, the reaction will be slow or may not start at all.[15]
-
Solution:
-
Observe the reaction mixture: Is the base completely dissolved? Is the mixture a uniform solution or a thick, poorly stirred slurry?
-
Change the organic solvent: If using toluene, switch to a more polar solvent like THF, 2-MeTHF, or dioxane.
-
Adjust the co-solvent: If using a biphasic system, try altering the organic/water ratio. Sometimes increasing the amount of water can improve the solubility of the base.[7] In other cases, especially with very nonpolar substrates, reducing the water content may be beneficial.
-
Possible Cause B: Catalyst Deactivation The active Pd(0) species is prone to oxidation and aggregation into palladium black if not properly stabilized.[6]
-
Solution:
-
Ensure rigorous degassing: Oxygen is a primary culprit for catalyst deactivation. The solvent must be thoroughly degassed before adding the catalyst. Use a "freeze-pump-thaw" cycle for best results, or bubble an inert gas (Argon or Nitrogen) through the solvent for at least 15-30 minutes.[6]
-
Check solvent purity: Solvents, particularly ethers like THF, can contain peroxides that oxidize and deactivate the catalyst. Use freshly distilled or inhibitor-free, anhydrous solvents. Some solvent contaminants, even at the ppm level, have been shown to poison Pd/C catalysts.[16][17]
-
Possible Cause C: Incorrect Solvent Polarity for the Catalytic Cycle The choice of solvent can dramatically affect the rate-determining step of the reaction.
-
Solution: The relationship between solvent polarity and yield is not always linear and depends on the specific catalyst and substrates.[18][19] However, if a reaction fails in a nonpolar solvent like toluene, switching to a polar aprotic solvent like DMF or dioxane is a logical troubleshooting step, as this can favor the oxidative addition and transmetalation steps.[4]
The following workflow can guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Problem 2: My desired product is contaminated with side-products like protodeboronation or homocoupling.
Protodeboronation (replacement of the boronic acid group with a hydrogen) is a major competing pathway, especially with electron-deficient or heteroaromatic boronic acids.[6]
-
Solvent-Related Cause: While the base is the primary driver, the presence of protic sources can facilitate this side reaction.
-
Solution:
-
Minimize Water: If protodeboronation is severe, try reducing the amount of water or switching to anhydrous conditions. This may require using a base that is soluble in organic solvents (e.g., KOtBu) and a solvent like THF or Toluene.[6]
-
Switch to Aprotic Solvents: Using a purely aprotic system (e.g., DMF, Dioxane) with a suitable base can sometimes suppress this side reaction.
-
Homocoupling (dimerization of the aryl halide or the boronic acid) can occur if the catalytic cycle is disrupted.
-
Solvent-Related Cause: A solvent that does not adequately stabilize the palladium intermediates can lead to side reactions.
-
Solution: This issue is often more related to the ligand and temperature, but ensuring good solubility and catalyst stability with a well-chosen solvent (e.g., THF, Dioxane) is a crucial first step.
Problem 3: The reaction shows poor selectivity with my multi-functionalized substrate.
For substrates with multiple reactive sites (e.g., a bromo- and a chloro-substituent, or a chloro- and a triflate-substituent), the solvent can play a decisive role in determining which site reacts.
-
The Cause: The mechanism of selectivity is complex, but it can be influenced by how the solvent coordinates to the palladium center. Studies have shown that coordinating solvents like MeCN or DMF can favor reaction at a triflate group, while non-coordinating solvents like THF or toluene can favor reaction at a chloride.[18][20] This effect is not simply due to polarity but is linked to the formation of different active catalytic species.[21]
-
Solution: If you are facing a selectivity issue, screening different classes of solvents is essential. Compare the outcome in a coordinating solvent (DMF, MeCN) versus a non-coordinating one (Toluene, THF). This can be a powerful tool to steer the reaction towards the desired isomer.[18][21]
Data & Protocols
Table 1: Common Solvent Systems for Suzuki-Miyaura Coupling
| Solvent System | Type | Boiling Point (°C) | Key Characteristics & Considerations |
| Dioxane / Water | Polar Aprotic / Protic | ~101 (azeotrope) | Excellent general-purpose system, good solubility for many substrates. Dioxane is a suspected carcinogen.[1][22] |
| THF / Water | Polar Aprotic / Protic | ~66 | Lower boiling point, good for sensitive substrates. Risk of peroxide formation in THF.[1][12] |
| Toluene / Water | Aromatic / Protic | ~85 (biphasic) | Good for less polar substrates. Often requires a phase-transfer catalyst for efficiency.[1][22] |
| DMF or DMAc | Polar Aprotic | 153 (DMF) | High boiling point allows for higher reaction temperatures. Can be difficult to remove. Avoid for base-sensitive substrates.[1][22] |
| Ethanol / Water | Polar Protic | ~78 (azeotrope) | A "greener" alternative, effective for many couplings. Can promote protodeboronation in some cases.[7] |
| 2-MeTHF / Water | Polar Aprotic / Protic | ~80 | Greener alternative to THF with higher boiling point and less prone to peroxide formation.[13][19] |
Experimental Protocol: Standard Solvent Preparation and Degassing
This protocol ensures the removal of dissolved oxygen, which is critical for catalyst stability.[6]
-
Solvent Choice: Select the appropriate solvent system based on your substrates (e.g., 15 mL of 1,4-Dioxane and 5 mL of DI water for a 20 mL total volume).
-
Combine Solvents: In the reaction flask equipped with a stir bar, combine the organic solvent and water.
-
Inert Atmosphere Purge: Seal the flask with a septum. Insert one needle connected to an inert gas (Argon or Nitrogen) line, ensuring the needle tip is submerged in the solvent. Insert a second needle as an outlet.
-
Degassing: Bubble the inert gas through the solvent mixture for 15-30 minutes with gentle stirring. For more rigorous degassing, especially for highly sensitive catalysts, perform three "freeze-pump-thaw" cycles.
-
Reagent Addition: After degassing, remove the gas inlet needle from the solvent (but keep it in the flask headspace to maintain a positive pressure) and proceed to add your substrates, base, and finally the palladium catalyst under the inert atmosphere.
-
Execution: Heat the reaction to the desired temperature with vigorous stirring to ensure proper mixing, especially in biphasic systems.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura cross-coupling reactions in aqueous media: green and sustainable syntheses of biaryls. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 14. researchwithrutgers.com [researchwithrutgers.com]
- 15. reddit.com [reddit.com]
- 16. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 17. researchgate.net [researchgate.net]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
- 21. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Substituted Boronic Acids in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. The choice of the boronic acid coupling partner is critical and can significantly influence reaction efficiency, yield, and overall success. This guide provides an in-depth technical comparison of the reactivity of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid against a selection of other commonly used boronic acids, supported by mechanistic principles and a detailed experimental protocol for validation.
Introduction: The Critical Role of the Boronic Acid
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The reaction proceeds via a catalytic cycle involving a palladium catalyst, with the transmetalation step being of paramount importance.[2][3] In this step, the organic group is transferred from the boron atom to the palladium center. The rate and success of this transmetalation are heavily influenced by the electronic and steric properties of the boronic acid.[4]
This guide will dissect the reactivity of this compound by comparing it with three other arylboronic acids, each chosen to represent a distinct structural feature:
-
Phenylboronic acid: The unsubstituted parent compound, serving as our baseline.
-
4-Methoxyphenylboronic acid: An electronically activated analogue with an electron-donating group.
-
2-Methylphenylboronic acid: An analogue exhibiting steric hindrance from an ortho-substituent.
Mechanistic Considerations: Electronic and Steric Effects
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is primarily governed by two factors:
-
Electronic Effects: The transmetalation step is facilitated by the nucleophilicity of the organic group attached to the boron. Electron-donating groups (EDGs) on the aryl ring increase the electron density of the ipso-carbon, making it more nucleophilic and thus accelerating the transfer to the electron-deficient palladium(II) center.[4][5] Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity, often slowing down the reaction.[6]
-
Steric Effects: The transmetalation step involves the formation of a transient intermediate where both the aryl group from the boronic acid and the other coupling partner are coordinated to the palladium center.[7] Significant steric bulk, particularly from substituents at the ortho position to the boronic acid group, can hinder the approach and coordination of the boronic acid to the palladium complex, thereby decreasing the reaction rate.[8][9]
Comparative Reactivity Analysis
Based on the principles outlined above, we can predict the relative reactivity of our four selected boronic acids.
| Boronic Acid | Key Structural Features | Predicted Electronic Effect | Predicted Steric Effect | Predicted Overall Reactivity |
| 4-Methoxyphenylboronic acid | Phenyl ring with a strong electron-donating methoxy group at the para position. | The para-methoxy group is a strong EDG, significantly increasing the electron density of the phenyl ring and the nucleophilicity of the ipso-carbon. This is expected to substantially accelerate the transmetalation step.[10] | Minimal steric hindrance as the substituent is in the para position, allowing for unencumbered access to the palladium center. | Highest |
| Phenylboronic acid | Unsubstituted phenyl ring. | Serves as the baseline for electronic effects. | Minimal steric hindrance. | High (Baseline) |
| This compound | Biphenyl system with a methyl group at the ortho position of the second phenyl ring. | The biphenyl system is more electron-rich and polarizable than a single phenyl ring, which should enhance the nucleophilicity of the boronic acid-bearing ring to some extent. | The 2'-methyl group introduces significant steric hindrance. While not directly on the boronic acid-bearing ring, its proximity can restrict the conformational freedom of the biphenyl system, impeding optimal orientation for coordination to the palladium center. This steric clash is expected to be the dominant factor and slow the reaction. | Moderate to Low |
| 2-Methylphenylboronic acid | Phenyl ring with a methyl group at the ortho position. | The ortho-methyl group is a weak EDG, which would slightly increase reactivity. | The ortho-methyl group introduces significant steric hindrance, directly impeding the approach of the boronic acid to the palladium center.[11][12] This steric clash is expected to be the dominant factor and significantly slow the reaction. | Lowest |
This analysis leads to a predicted reactivity order of:
4-Methoxyphenylboronic acid > Phenylboronic acid > this compound > 2-Methylphenylboronic acid
The nuanced position of this compound is due to the competing effects of a mildly activating biphenyl system and the significant steric hindrance from the 2'-methyl group. While the biphenyl moiety is electronically favorable compared to a simple phenyl ring, the steric impediment is substantial and likely the rate-limiting factor.
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate the predicted reactivity, a standardized Suzuki-Miyaura coupling reaction can be performed with each boronic acid, monitoring the reaction progress over time.
Materials:
-
4-Bromoanisole (Aryl Halide, 1.0 mmol, 1.0 equiv.)
-
Boronic Acid (1.2 mmol, 1.2 equiv. - one of the four test compounds)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Internal Standard (e.g., Dodecane)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-bromoanisole, the respective boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the internal standard.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the vial in a preheated oil bath at 80 °C and start vigorous stirring.
-
At specified time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a small amount of water and extract with ethyl acetate.
-
Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion to the product relative to the internal standard.
-
Plot the percentage yield versus time for each of the four boronic acids.
Rationale for Experimental Choices:
-
Aryl Halide: 4-Bromoanisole is chosen as a moderately reactive aryl bromide.
-
Catalyst System: Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos is a robust system capable of coupling sterically hindered substrates, ensuring that the reaction proceeds for all four boronic acids, allowing for a meaningful comparison.[13]
-
Base and Solvent: K₃PO₄ in a dioxane/water mixture is a common and effective combination for Suzuki-Miyaura couplings.
-
Monitoring: Kinetic analysis by GC or HPLC provides quantitative data on reaction rates, allowing for a direct comparison of reactivity.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general experimental workflow for the kinetic analysis.
Conclusion
The reactivity of boronic acids in Suzuki-Miyaura coupling is a delicate balance of electronic and steric factors. While electron-donating groups generally enhance reactivity, steric hindrance, especially from ortho-substituents, can significantly impede the reaction.
This compound presents an interesting case where the mildly activating electronic nature of the biphenyl system is counteracted by the steric bulk of the 2'-methyl group. Our analysis predicts that this steric hindrance will be the dominant factor, leading to a lower reactivity compared to unsubstituted phenylboronic acid and electronically activated 4-methoxyphenylboronic acid. However, it is expected to be more reactive than 2-methylphenylboronic acid, where the steric hindrance is more direct.
The provided experimental protocol offers a robust framework for validating these predictions and serves as a valuable starting point for researchers aiming to optimize their Suzuki-Miyaura coupling reactions with sterically demanding or electronically diverse boronic acids.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to Palladium Catalyst Performance in the Suzuki-Miyaura Coupling of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
For researchers and professionals in drug development and materials science, the construction of complex molecular architectures is a foundational pursuit. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this endeavor, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, the synthesis of sterically hindered biaryl and terphenyl compounds, often crucial motifs in pharmacologically active molecules and advanced materials, presents significant challenges. One such challenging substrate is (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid, where the ortho-methyl group imposes considerable steric hindrance around the reactive center.
This guide provides an in-depth comparison of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of this compound. We will delve into the nuances of catalyst selection, drawing upon experimental data from closely related systems to provide actionable insights for optimizing this challenging transformation.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The core of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium center.[1] The key steps are oxidative addition of an aryl halide to a Pd(0) species, transmetalation of the organoboron component, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Steric hindrance, as seen in this compound, can significantly impede several stages of this cycle. The bulky nature of the substrate can slow down the transmetalation step, where the boronic acid coordinates to the palladium complex. Furthermore, the final reductive elimination step to form the sterically congested terphenyl product can also be challenging. To overcome these hurdles, the choice of the palladium catalyst, particularly the ancillary ligand, is paramount.
A Comparative Analysis of Palladium Catalyst Systems
Traditional vs. Modern Catalysts
For many years, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) were the workhorses of Suzuki couplings. However, for sterically demanding substrates, their efficacy is often limited. Modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands developed by Buchwald and others, have revolutionized the field.[2][3] These ligands promote the formation of highly active, monoligated palladium species that are adept at coupling sterically hindered partners.[4]
The following table summarizes the expected performance of different classes of palladium catalysts for the Suzuki-Miyaura coupling of an aryl halide with this compound, based on data from analogous systems.
| Catalyst System (Precatalyst + Ligand) | Typical Catalyst Loading (mol%) | Expected Yield for Hindered Coupling | Key Advantages | Potential Limitations |
| Pd(PPh₃)₄ | 2-5 | Low to Moderate | Readily available, cost-effective for simple couplings. | Often requires higher temperatures and longer reaction times; poor performance with hindered substrates. |
| Pd(OAc)₂ + P(t-Bu)₃ | 1-2 | Moderate to High | Tri-tert-butylphosphine is a bulky and electron-rich ligand that can be effective for some hindered couplings.[4] | Can be sensitive to air. |
| Pd₂(dba)₃ + SPhos | 0.5-2 | High to Excellent | SPhos is a highly effective Buchwald ligand for a broad range of Suzuki couplings, including those with sterically hindered substrates.[2] | Higher cost compared to traditional catalysts. |
| Pd₂(dba)₃ + XPhos | 0.5-2 | High to Excellent | XPhos is another powerful Buchwald ligand known for its high activity with challenging substrates. | Higher cost. |
| PEPPSI™-IPr | 1-3 | High | N-Heterocyclic Carbene (NHC) ligands like IPr form very stable and highly active catalysts, often with high turnover numbers.[5] | Can be more expensive than phosphine-based systems. |
| Heterogeneous Pd/C | 5-10 | Variable | Easily recoverable and reusable.[6][7] | Often requires higher catalyst loading and may have issues with leaching of palladium into the product. Lower activity for hindered substrates. |
Note: Expected yields are qualitative estimates based on literature for similar sterically hindered couplings. Actual yields will depend on the specific aryl halide, reaction conditions, and optimization.
Experimental Protocol: A Validated Approach for Hindered Suzuki-Miyaura Coupling
The following protocol is a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound, leveraging a modern Buchwald-type catalyst system.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.0 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (2.2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, weigh out Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and SPhos (0.022 mmol, 9.0 mg).
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the Schlenk flask.
-
Catalyst Addition: Add the premixed Pd₂(dba)₃ and SPhos to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights and Visualization
The efficacy of bulky phosphine ligands like SPhos in promoting the coupling of sterically hindered substrates can be understood by examining the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The bulky phosphine ligand (L) facilitates the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. Crucially, the steric bulk also promotes the reductive elimination step, which can be a bottleneck for the formation of congested products.
Logical Workflow for Catalyst Selection
Choosing the optimal catalyst system is a critical decision in synthesis design. The following workflow provides a logical approach for this process.
Figure 2: A logical workflow for selecting and optimizing a palladium catalyst system.
Conclusion
The Suzuki-Miyaura coupling of sterically hindered substrates like this compound is a challenging yet achievable transformation. While traditional palladium catalysts may offer limited success, the use of modern catalyst systems featuring bulky and electron-rich phosphine ligands, such as SPhos and XPhos, or robust NHC ligands, provides a reliable path to high-yielding synthesis of the desired terphenyl products. The provided experimental protocol serves as a validated starting point, and the logical workflow for catalyst selection can guide researchers in optimizing this and other challenging cross-coupling reactions. By understanding the interplay between substrate sterics and ligand design, scientists can unlock the full potential of this powerful synthetic tool.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls [beilstein-journals.org]
Boronic Acids vs. Boronic Esters in Cross-Coupling: A Comparative Guide for the Synthetic Chemist
For researchers and professionals in drug development and organic synthesis, the choice between employing a boronic acid or its corresponding boronate ester in cross-coupling reactions is a critical decision that influences reaction efficiency, yield, and practicality. This guide provides an objective comparison of these two classes of organoboron reagents, with a focus on their application in the widely used Suzuki-Miyaura cross-coupling, supported by experimental data and detailed protocols.
The Fundamental Trade-Off: Reactivity vs. Stability
The central consideration when choosing between a boronic acid and a boronate ester lies in the balance between reactivity and stability. Boronic acids are generally more reactive and often result in faster reaction times in Suzuki-Miyaura couplings.[1] This increased reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity is counterbalanced by lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can affect their shelf-life and decrease reaction yields.[2]
Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[3] This stability makes them advantageous for multi-step syntheses and for building diverse compound libraries.[3] The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[3]
Mechanistic Insights into the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step.
Figure 1: Simplified Suzuki-Miyaura catalytic cycle. The transmetalation step is influenced by the nature of the boron reagent.
It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions often employed in Suzuki-Miyaura reactions.[3] However, direct transmetalation from the boronate ester is also possible and can be the operative pathway under certain conditions.[3][2] Kinetic studies have shown that the structure of the diol in the boronic ester can significantly influence the rate of transmetalation. For instance, glycol boronic esters have been observed to transfer their aryl group significantly faster than the corresponding arylboronic acid in some systems.[2]
Comparative Performance in Cross-Coupling Reactions
The choice between a boronic acid and a boronate ester can have a profound impact on the outcome of a cross-coupling reaction. The following tables summarize the general performance characteristics and provide representative data for the Suzuki-Miyaura and Chan-Lam couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of carbon-carbon bonds. The choice of boron reagent is critical to the success of this reaction.[3]
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Reaction Time | Generally shorter | Generally longer[3] |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity[1] |
| Stability | Prone to protodeboronation and oxidation, especially with electron-rich or heteroaromatic systems[2] | Significantly more stable, allowing for easier handling, purification, and storage |
| Purity of Starting Material | Can be challenging to obtain in high purity due to propensity for decomposition | Generally high; can be purified by standard techniques like column chromatography[1] |
| Handling and Storage | Often requires an inert atmosphere and low temperatures for long-term storage[1] | Stable at room temperature and easy to handle in air[1] |
Chan-Lam Amination
The Chan-Lam amination is a copper-catalyzed reaction for the formation of carbon-nitrogen bonds. While boronic acids are the traditional substrates, boronate esters can also be employed.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Reactivity | Generally more reactive | Less reactive |
| Disadvantages | Prone to oxidation and protodeboronation | Pinacol byproduct can sometimes inhibit the catalyst[3] |
| Generality | Broad scope with various amines | Can be challenging with certain amines (e.g., aryl amines)[3] |
Representative Data for the Chan-Lam Amination of Phenylboron Reagents with Piperidine: [3]
| Reagent | Yield (%) |
| Phenylboronic Acid | 87 |
| Phenylboronic Acid Pinacol Ester | 28 |
Practical Considerations for Reagent Selection
The decision to use a boronic acid or a boronate ester should be made on a case-by-case basis, taking into account the specific requirements of the reaction and the properties of the substrates involved.
Figure 2: Decision workflow for selecting between a boronic acid and a boronate ester.
Consider using a boronic acid when:
-
The boronic acid is known to be stable.
-
A rapid reaction rate is desired.
-
The reaction conditions are mild and anhydrous.
Consider using a boronate ester when:
-
The corresponding boronic acid is unstable (e.g., 2-pyridyl, vinyl, or cyclopropyl boronic acids).[2][4]
-
The reaction is part of a multi-step synthesis where reagent stability and purity are paramount.[3]
-
The reaction is being performed in an automated or high-throughput workflow.[3]
-
Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.[3]
For particularly unstable boronic acids, other surrogates such as trifluoroborate salts or MIDA (N-methyliminodiacetic acid) boronates can be excellent alternatives, offering enhanced stability and controlled release of the active boronic acid under the reaction conditions.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below is a representative protocol for a Suzuki-Miyaura coupling that can be adapted for comparing the reactivity of a specific boronic acid and its corresponding boronate ester.
General Experimental Workflow for Reactivity Comparison
Figure 3: General workflow for comparing the reactivity of a boronic acid and a boronate ester.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To two separate oven-dried reaction vessels equipped with stir bars, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Reagent Addition: To the first vessel, add the boronic acid (1.1 equiv.). To the second vessel, add the corresponding boronate ester (1.1 equiv.).
-
Solvent Addition: Add the chosen solvent system (e.g., a mixture of toluene and water) to each vessel.
-
Reaction: Degas both reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor their progress by a suitable analytical technique (TLC, GC, or LC-MS) at regular time intervals.
-
Work-up: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification and Analysis: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel. Determine the isolated yields and compare the reaction times and purity of the products from both reactions.
By understanding the principles outlined in this guide, researchers can make more informed decisions in selecting the appropriate organoboron reagent, ultimately accelerating their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reaction Kinetics of Suzuki Coupling with Substituted Biphenylboronic Acids
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly biaryl compounds which are prevalent in pharmaceuticals. The efficiency of this palladium-catalyzed reaction is critically dependent on the electronic and steric nature of the coupling partners. This guide provides an in-depth analysis of the reaction kinetics of Suzuki coupling with a focus on substituted biphenylboronic acids, offering a comparative framework, supporting data, and detailed experimental protocols to empower your research and development endeavors. While direct comprehensive kinetic data for a wide range of substituted biphenylboronic acids is not extensively consolidated in the literature, this guide will leverage the well-studied principles of substituent effects on phenylboronic acids as a robust and illustrative model system.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a testament to the elegance of organometallic chemistry, proceeding through a well-elucidated catalytic cycle involving a palladium catalyst.[1][2][3] Understanding this cycle is paramount to comprehending the kinetic nuances of the reaction. The three key stages are oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition : The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex. This step, which involves the insertion of the palladium atom into the carbon-halogen bond, results in the formation of a square planar palladium(II) intermediate. The reactivity of the aryl halide is contingent on the identity of the halogen, with the general trend being I > Br > Cl.[1] In many instances, this is the rate-determining step of the overall reaction.[2]
-
Transmetalation : This crucial step involves the transfer of the organic moiety from the organoboron reagent—in our case, a substituted biphenyl group—to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide or other leaving group on the palladium is subsequently replaced by the substituted biphenyl group.
-
Reductive Elimination : In the final step of the catalytic cycle, the two organic groups—the aryl group from the halide and the substituted biphenyl group from the boronic acid—couple to form the desired biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. Kinetic studies have shown that reductive elimination often follows first-order kinetics.
The Influence of Substituents on Reaction Kinetics: A Comparative Analysis
The electronic properties of the substituents on the biphenylboronic acid play a pivotal role in the kinetics of the Suzuki-Miyaura coupling. Generally, electron-donating groups (EDGs) on the boronic acid partner enhance the rate of transmetalation, while electron-withdrawing groups (EWGs) can have a more complex influence, sometimes leading to slower reactions.
Hammett Analysis: Quantifying Electronic Effects
The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for quantifying the influence of substituents on the reaction rate. In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.
Comparative Reactivity Based on Substituent Effects
The following table summarizes the expected relative reaction rates for Suzuki coupling with 4'-substituted-[1,1'-biphenyl]-4-ylboronic acids based on the electronic nature of the substituent at the 4'-position. The relative rates are qualitatively inferred from the general principles of substituent effects on the transmetalation step.
| 4'-Substituent on Biphenylboronic Acid | Substituent Type | Hammett Constant (σp) | Expected Relative Reaction Rate | Rationale |
| -OCH₃ | Strong Electron-Donating | -0.27 | Fastest | Increases nucleophilicity of the transmetalating carbon, accelerating transmetalation. |
| -CH₃ | Weak Electron-Donating | -0.17 | Fast | Moderately increases the rate of transmetalation. |
| -H | Unsubstituted | 0.00 | Moderate (Reference) | Baseline reactivity for comparison. |
| -Cl | Weak Electron-Withdrawing | 0.23 | Slow | Decreases the nucleophilicity of the transmetalating carbon. |
| -CF₃ | Strong Electron-Withdrawing | 0.54 | Slower | Significantly reduces the rate of transmetalation. |
| -NO₂ | Very Strong Electron-Withdrawing | 0.78 | Slowest | Markedly decreases the nucleophilicity, potentially making transmetalation the rate-limiting step. |
It is crucial to note that while these trends are generally observed, the overall reaction kinetics can be a complex interplay of the electronic and steric effects of both coupling partners, the choice of catalyst, ligand, base, and solvent.
Experimental Protocols for Kinetic Analysis
To obtain reliable kinetic data, a well-designed experimental setup and a robust analytical methodology are essential. The following protocols provide a framework for conducting and monitoring the kinetics of Suzuki-Miyaura coupling reactions.
General Procedure for a Suzuki-Miyaura Coupling Reaction
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted biphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the substituted biphenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Kinetic Monitoring by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Autosampler
Procedure:
-
Reaction Setup: Set up the Suzuki-Miyaura reaction as described in the general procedure in a vessel that allows for periodic sampling (e.g., a three-necked flask with a septum).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) in an HPLC vial. This solution should contain a known concentration of an internal standard (a stable compound not present in the reaction mixture) for accurate quantification.
-
Sample Analysis: Analyze the quenched samples by HPLC. Develop a suitable gradient or isocratic method to achieve good separation of the starting materials, product, and internal standard.
-
Data Analysis: Integrate the peak areas of the starting material, product, and internal standard. Calculate the concentration of the starting material and product at each time point relative to the internal standard. Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Conclusion
The kinetic landscape of the Suzuki-Miyaura coupling with substituted biphenylboronic acids is a fascinating interplay of electronic and steric factors. By understanding the fundamental principles of the catalytic cycle and the influence of substituents, researchers can make informed decisions in designing and optimizing their synthetic strategies. This guide provides a foundational framework for this understanding, offering both theoretical insights and practical, actionable protocols. The provided experimental procedures for kinetic monitoring will enable you to generate robust, quantitative data to compare the performance of different substituted biphenylboronic acids and other reaction components, ultimately accelerating your discovery and development programs.
References
A Senior Application Scientist's Guide to Product Structure Validation in Reactions of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl and triaryl scaffolds is of paramount importance. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronics. (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid has emerged as a valuable building block for the construction of these intricate molecular architectures due to its potential to introduce a sterically hindered yet conformationally influential 2'-methylbiphenyl moiety.
This guide provides an in-depth comparison of common cross-coupling strategies utilizing this compound, with a critical focus on the validation of the resulting product structures. As a senior application scientist, the emphasis here is not merely on the synthetic protocols but on the underlying principles that ensure the unequivocal confirmation of the desired chemical entity, a cornerstone of robust drug development and materials research.
The Strategic Importance of this compound in Synthesis
The utility of this compound lies in its ability to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The primary reactions of interest for this guide are the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Buchwald-Hartwig amination. Each of these methodologies offers a distinct avenue to novel compounds, but also presents unique challenges in terms of reaction optimization and, crucially, product validation. The steric hindrance imparted by the 2'-methyl group can influence reaction kinetics and potentially lead to the formation of unexpected side products, making rigorous structural confirmation essential.
Comparative Analysis of Key Cross-Coupling Reactions
The choice of coupling strategy is dictated by the desired bond formation and the nature of the coupling partner. Below is a comparative overview of the three principal reactions, with a focus on their application with this compound.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used method for the formation of C(sp²)-C(sp²) bonds, owing to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1]
Reaction Principle: This palladium-catalyzed reaction couples an organoboron species (in this case, this compound) with an organic halide or triflate.[1]
Typical Reaction Partners for this compound:
-
Aryl bromides
-
Aryl iodides
-
Aryl chlorides (often requiring more specialized catalyst systems)
-
Heteroaryl halides
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical, especially when dealing with sterically hindered substrates. For the coupling of this compound, ligands that are both bulky and electron-rich, such as SPhos or XPhos, are often employed to facilitate the reductive elimination step and prevent β-hydride elimination.
-
Base: The base plays a crucial role in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typical. The biphasic nature of the reaction medium facilitates the interaction of both the organic-soluble and water-soluble components of the reaction.
Experimental Protocol: Synthesis of 4'-Methyl-[1,1':3',1''-terphenyl]-2'-carbonitrile via Suzuki-Miyaura Coupling
A representative protocol for the Suzuki-Miyaura coupling of a substituted aryl bromide with p-tolylboronic acid, which can be adapted for this compound, is as follows:
-
To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water.
-
The reaction mixture is heated with stirring (e.g., at 90 °C) and monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired terphenyl derivative.
Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically aryl amines and aryl ethers, using a copper catalyst.[2] This reaction is an attractive alternative to the palladium-catalyzed Buchwald-Hartwig amination, often proceeding under milder, open-to-air conditions.[2]
Reaction Principle: This copper-catalyzed reaction couples an aryl boronic acid with an N-H or O-H containing compound.[2]
Typical Reaction Partners for this compound:
-
Primary and secondary amines
-
Anilines
-
Phenols
-
Amides and carbamates
Causality Behind Experimental Choices:
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common catalyst.
-
Base: A base such as pyridine or triethylamine is often used, which can also act as a ligand.
-
Solvent: Dichloromethane (CH₂Cl₂) or methanol (MeOH) are frequently employed.
-
Atmosphere: A key advantage of the Chan-Lam coupling is its tolerance to air, which simplifies the experimental setup.
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
-
To a flask, add this compound (1.0 equiv), the amine or phenol (1.2 equiv), and copper(II) acetate (1.5 equiv).
-
Add a suitable solvent such as dichloromethane or methanol.
-
Add a base like pyridine (2.0 equiv).
-
The reaction mixture is stirred at room temperature and is open to the air.
-
The reaction progress is monitored by TLC or LC-MS.
-
Once the reaction is complete, the mixture is filtered through a pad of Celite to remove the copper salts.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the N- or O-arylated product.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Route to Aryl Amines
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[3] It is particularly useful for coupling a broad range of amines with aryl halides and triflates.[3]
Reaction Principle: A palladium catalyst facilitates the coupling of an amine with an aryl halide or triflate.[3] While this compound is not a direct coupling partner in the classical Buchwald-Hartwig amination, it can be used to synthesize one of the aryl halide precursors, or in some nickel-catalyzed variations, boronic acids can act as activators.[4]
Typical Reaction Partners:
-
Aryl halides (bromide, chloride, iodide)
-
Aryl triflates
-
Primary and secondary amines (aliphatic and aromatic)
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial for high yields, especially with challenging substrates.
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used under an inert atmosphere.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
The palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) are added.
-
Anhydrous toluene or dioxane is added.
-
The vessel is sealed and heated to the desired temperature (typically 80-110 °C).
-
The reaction is monitored by GC-MS or LC-MS.
-
After completion, the reaction is cooled, diluted with an organic solvent, and quenched with water.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
In-Depth Guide to Product Structure Validation
The unequivocal determination of the product's structure is the most critical step in any synthetic campaign. For reactions involving this compound, a multi-technique approach is essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. For products derived from this compound, both ¹H and ¹³C NMR are indispensable.
-
¹H NMR Spectroscopy:
-
Aromatic Region (δ 7.0-8.5 ppm): The complex coupling patterns in this region provide a fingerprint of the biaryl or terphenyl system. The presence of the 2'-methyl group will influence the chemical shifts of the adjacent protons. Careful analysis of coupling constants (J-values) can help to assign the relative positions of substituents.
-
Methyl Group Signal (δ ~2.0-2.5 ppm): The singlet corresponding to the 2'-methyl group is a key diagnostic peak. Its integration should correspond to three protons.
-
Example Data: For a related compound, 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile, the methyl protons appear as a singlet at δ 2.42 ppm.[5] The aromatic protons exhibit complex multiplets in the range of δ 7.30-7.75 ppm.[5]
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons (δ 120-150 ppm): The number of signals in the proton-decoupled ¹³C NMR spectrum can indicate the symmetry of the molecule. The quaternary carbons, including those at the biaryl linkages, will typically have distinct chemical shifts.
-
Methyl Carbon (δ ~20 ppm): The signal for the 2'-methyl carbon is expected in the aliphatic region of the spectrum. For 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile, this signal appears at δ 21.3 ppm.[5]
-
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compound, confirming its elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. This is essential to confirm that the desired coupling reaction has occurred and to rule out the presence of impurities or byproducts with similar nominal masses.
-
Electron Ionization (EI) and Electrospray Ionization (ESI): The choice of ionization technique depends on the polarity and thermal stability of the analyte. EI-MS often provides detailed fragmentation patterns that can be used to deduce the structure of the molecule.[6] For instance, the fragmentation of terphenyl and biaryl derivatives often involves the loss of substituent groups and cleavage of the aryl-aryl bonds.[6]
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of a reaction and for preliminary purity assessment. The Rf value of the product should be distinct from that of the starting materials.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative purposes. Analytical HPLC can provide a quantitative measure of the product's purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful technique for both separation and identification.
Data Presentation and Visualization
To facilitate a clear comparison of the different coupling methods and the validation of the resulting products, data should be presented in a structured and visual manner.
Table 1: Comparison of Cross-Coupling Reactions with (2'-Methyl-[1,1'-biphenyl)-4-yl)boronic acid
| Feature | Suzuki-Miyaura Coupling | Chan-Lam Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)-C(sp²) | C(sp²)-N, C(sp²)-O | C(sp²)-N |
| Catalyst | Palladium | Copper | Palladium |
| Typical Ligand | Phosphines (e.g., SPhos, XPhos) | Often ligandless or with N-ligands | Phosphines (e.g., XPhos, RuPhos) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Pyridine, Et₃N | NaOtBu, K₃PO₄ |
| Reaction Conditions | Inert atmosphere, elevated temp. | Often aerobic, room temp. | Inert atmosphere, elevated temp. |
| Key Advantages | Broad substrate scope, high yields | Mild conditions, air-tolerant | High functional group tolerance |
| Potential Issues | Ligand sensitivity, potential for deboronation | Stoichiometric copper, substrate limitations | Strong base, inert conditions required |
Workflow for Product Structure Validation
Caption: A streamlined workflow for the purification and rigorous validation of product structures synthesized from this compound.
Reaction Mechanism Overview: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Conclusion and Future Outlook
This compound is a versatile and valuable reagent for the synthesis of complex molecular architectures. A thorough understanding of the nuances of Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions is essential for its effective utilization. However, the ultimate success of any synthetic endeavor rests upon the rigorous and unequivocal validation of the final product's structure. By employing a multi-pronged analytical approach encompassing NMR spectroscopy, mass spectrometry, and chromatography, researchers can ensure the scientific integrity of their findings, a prerequisite for advancing the frontiers of drug discovery and materials science. As new catalytic systems with improved efficiency and broader substrate scope continue to be developed, the importance of robust analytical validation will only intensify.
References
A Comparative Guide to the Electronic Effects of the 2'-Methyl Group on Reactivity
In the intricate world of molecular design, particularly within pharmaceutical and materials science, the subtle influence of a single methyl group can dramatically alter the properties and reactivity of a molecule.[1][2][3] This guide provides an in-depth analysis of the electronic effects of a 2'-methyl group, a common structural motif, on the reactivity of aromatic systems. We will delve into the theoretical underpinnings, comparative experimental data, and practical methodologies for assessing these effects, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Deconstructing the Electronic Influence of a 2'-Methyl Group
The influence of a substituent on an aromatic ring is a combination of inductive and resonance effects. A methyl group is traditionally considered an electron-donating group (EDG) through two primary mechanisms:
-
Inductive Effect (σ-donation): Alkyl groups are weakly electron-donating through the sigma bond network.[4] This effect is generally considered to be distance-dependent, decaying with the number of bonds separating the substituent from the reaction center.
-
Hyperconjugation (σ-π overlap): This involves the donation of electron density from the C-H σ-bonds of the methyl group into the adjacent π-system of the aromatic ring. This effect is most pronounced when the methyl group is directly attached to the ring.[4]
However, the positioning of the methyl group at the ortho (2'-) position introduces a critical third factor:
-
Steric Effects: The physical bulk of the 2'-methyl group can significantly influence the conformation of the molecule, particularly in biaryl systems, by hindering free rotation around the bond connecting the two aromatic rings.[5] This steric hindrance can force the rings out of planarity, which in turn disrupts π-conjugation and can alter the electronic communication between the rings.[5]
It is the interplay of these three factors—inductive effect, hyperconjugation, and steric hindrance—that dictates the overall impact of a 2'-methyl group on molecular reactivity.
Quantifying the Electronic Effects: A Multi-faceted Approach
To move beyond qualitative descriptions, several experimental and computational techniques are employed to quantify the electronic influence of substituents.
Linear Free Energy Relationships (LFERs), such as the Hammett and Taft equations, provide a powerful framework for quantifying substituent effects.[6][7][8]
-
The Hammett Equation: This equation relates the reaction rate (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted parent compound.[8][9] It is expressed as: log(k/k₀) = σρ or log(K/K₀) = σρ where k and K are the rate and equilibrium constants for the substituted reactant, k₀ and K₀ are for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant.
However, the standard Hammett equation is most reliable for meta and para substituents, as ortho substituents often exhibit significant steric effects that are not accounted for in the standard σ values.[9][10]
-
The Taft Equation: To address the limitations of the Hammett equation for ortho substituents, the Taft equation separates the electronic and steric effects.[6][7][11] It is given by: log(k/k₀) = ρσ + δEs where σ* is the polar substituent constant, Es is the steric substituent constant, ρ* is the sensitivity to polar effects, and δ is the sensitivity to steric effects.[6][11]
Table 1: Comparison of Hammett and Taft Parameters for a Methyl Group
| Parameter | Value | Interpretation |
| Hammett σp | -0.17 | Electron-donating at the para position |
| Hammett σm | -0.07 | Weakly electron-donating at the meta position |
| Taft σ * | 0.00 | Reference for polar effects in aliphatic systems |
| Taft Es | -1.24 | Moderate steric hindrance |
Data sourced from standard physical organic chemistry texts.
Computational methods offer a powerful lens to dissect the individual contributions of electronic and steric effects.
-
Molecular Electrostatic Potential (MESP) Analysis: MESP maps provide a visual and quantitative representation of the electron distribution in a molecule.[12][13][14] By comparing the MESP of a 2'-methylated compound to its unsubstituted analog, one can directly visualize the impact of the methyl group on the electron density of the aromatic ring.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule.[15][16][17][18] It can quantify the extent of hyperconjugation by examining the delocalization of electron density from the C-H bonds of the methyl group into the π*-orbitals of the aromatic ring.
-
Conformational Energy Profiles: By calculating the energy of a biaryl system as a function of the dihedral angle between the two rings, one can quantify the rotational barrier introduced by the 2'-methyl group.[5][19][20] This provides a direct measure of the steric hindrance.
Experimental Workflows for Assessing Reactivity
To empirically assess the impact of a 2'-methyl group on reactivity, well-designed kinetic experiments are essential. Here, we outline a general workflow for comparing the rates of an electrophilic aromatic substitution reaction.
Diagram 1: Experimental Workflow for Kinetic Analysis
Caption: Workflow for comparing reaction rates.
Protocol 1: General Procedure for Kinetic Analysis of Electrophilic Nitration
-
Reactant Preparation: Prepare stock solutions of both the unsubstituted and the 2'-methylated aromatic compounds in a suitable solvent (e.g., acetic acid).
-
Reaction Initiation: In a thermostated reaction vessel, combine the aromatic substrate solution with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Reaction Monitoring: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of ice-cold water).
-
Product Quantification: Analyze the quenched aliquots using a suitable analytical technique (e.g., GC-MS or HPLC) to determine the concentration of the product(s) and the remaining starting material.
-
Data Analysis: Plot the concentration of the product versus time and determine the initial reaction rate. Calculate the rate constant (k) for both the unsubstituted and the 2'-methylated compounds.
Diagram 2: Logical Relationship of Effects
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. proprep.com [proprep.com]
- 5. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. web.viu.ca [web.viu.ca]
- 10. researchgate.net [researchgate.net]
- 11. Taft equation - Wikipedia [en.wikipedia.org]
- 12. Quantification and classification of substituent effects in organic chemistry: a theoretical molecular electrostatic potential study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Quantification and classification of substituent effects in organic chemistry: a theoretical molecular electrostatic potential study. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. NBO [cup.uni-muenchen.de]
- 18. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 19. Active and Unidirectional Acceleration of Biaryl Rotation by a Molecular Motor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Corrigendum: Active and Unidirectional Acceleration of Biaryl Rotation by a Molecular Motor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Suzuki Coupling: Comparing Aryl Halide Performance with (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of complex biaryl structures.[1][2] The efficiency of this palladium-catalyzed reaction is critically dependent on the choice of coupling partners. This guide provides an in-depth comparison of the performance of various aryl halides—iodides, bromides, chlorides, and fluorides—when coupled with (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid. We will explore the mechanistic underpinnings of their reactivity, present comparative yield data, and offer a detailed experimental protocol.
The Decisive Step: Understanding the Mechanism and the Role of the Aryl Halide
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. This cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3][4]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle. The cycle begins with the oxidative addition of an aryl halide to the active Pd(0) catalyst.
The initial Oxidative Addition of the aryl halide (Ar-X) to the palladium(0) complex is the most crucial and often the rate-determining step in the entire cycle.[1][3] The facility of this step is directly governed by the strength of the carbon-halogen (C-X) bond. A weaker C-X bond is easier for the palladium catalyst to break, leading to a faster reaction. This fundamental principle establishes a clear reactivity trend among the aryl halides.
Figure 2: General reactivity trend of aryl halides in Suzuki coupling, dictated by the C-X bond dissociation energy.
The relative reactivity follows the order: I > Br > Cl >> F .[1] This hierarchy dictates the necessary reaction conditions—catalyst, ligand, temperature—and ultimately, the expected product yield.
Comparative Performance Analysis of Aryl Halides
Aryl Iodides (Ar-I): The Most Reactive Partner
Due to the relatively weak C-I bond, aryl iodides are the most reactive electrophiles in Suzuki couplings.
-
Performance: Reactions with aryl iodides typically proceed with high efficiency, often reaching completion at lower temperatures and with lower catalyst loadings compared to other halides. They are the substrate of choice when mild conditions are paramount.[1]
-
Causality: The low bond dissociation energy of the C-I bond facilitates a rapid oxidative addition step, driving the catalytic cycle forward efficiently.
-
Considerations: While highly reactive, aryl iodides are generally more expensive and less commercially diverse than their bromide and chloride counterparts. Their higher reactivity can sometimes lead to side reactions, though this is less of a concern than with more challenging substrates.
Aryl Bromides (Ar-Br): The Industry Workhorse
Aryl bromides represent the optimal balance of reactivity, stability, and cost, making them the most commonly used halides in Suzuki couplings.
-
Performance: They reliably provide good to excellent yields under a broad range of conditions.[4] While they may require slightly higher temperatures or more robust catalyst systems than iodides, the conditions are still generally mild.
-
Causality: The C-Br bond is strong enough to make the compounds stable and easy to handle but weak enough to undergo oxidative addition with standard palladium catalysts and phosphine ligands without excessive energy input.
-
Considerations: For most applications, aryl bromides offer the most practical and economical starting point for synthesis design.
Aryl Chlorides (Ar-Cl): The Economical but Challenging Option
The significantly stronger C-Cl bond makes aryl chlorides much less reactive than bromides or iodides.[1][4]
-
Performance: Standard palladium catalysts (e.g., Pd(PPh₃)₄) are often sluggish or completely ineffective. Achieving high yields requires specialized catalyst systems.
-
Causality: The high C-Cl bond energy presents a significant kinetic barrier for the oxidative addition step. To overcome this, highly electron-rich and sterically bulky ligands are necessary. These ligands stabilize the Pd(0) center, increase its electron density, and promote its insertion into the strong C-Cl bond.
-
Expert Insight: The development of ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) was a breakthrough that made the coupling of aryl chlorides a routine and viable process.[5][6] Reactions often require higher temperatures (e.g., >100 °C) and meticulously controlled conditions.
Aryl Fluorides (Ar-F): The Frontier of Coupling Chemistry
Aryl fluorides are traditionally considered unreactive in palladium-catalyzed Suzuki couplings due to the exceptional strength of the C-F bond.
-
Performance: Yields with palladium catalysts are typically negligible. Successful coupling almost exclusively relies on nickel-based catalyst systems.[7][8]
-
Causality: The C-F bond is the strongest carbon-halogen bond, making oxidative addition extremely difficult. Nickel, being more reactive and having different electronic properties than palladium, can activate these inert bonds.
-
Expert Insight: Even with nickel catalysts, the reaction is not trivial. Success often hinges on specific protocols, such as using ortho-directing groups on the aryl fluoride to facilitate cyclometalation or employing metal fluoride co-catalysts to promote C-F bond activation.[7][8]
Quantitative Data Summary
The following table provides representative, expected yields for the Suzuki coupling of various aryl halides with this compound under optimized conditions for each halide. This data is illustrative of the established reactivity trends.
| Aryl Halide (Ar-X) | Catalyst System | Typical Conditions | Expected Yield (%) |
| Ar-I | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80 °C | 90 - 98% |
| Ar-Br | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane/H₂O, 90-100 °C | 85 - 95% |
| Ar-Cl | Pd₂(dba)₃ + SPhos / K₃PO₄ | Toluene, 110 °C | 75 - 90% |
| Ar-F | Ni(cod)₂ + PCy₃ / K₃PO₄ | Dioxane, 120 °C | < 5% (Pd), 50-70% (Ni) |
Experimental Protocol: Suzuki Coupling of an Aryl Bromide
This protocol describes a reliable method for coupling an aryl bromide with this compound.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask or microwave vial equipped with a magnetic stir bar
-
Nitrogen or Argon gas inlet
Procedure:
-
Vessel Preparation: To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (3 mol%). Then, add the 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Degassing (Trustworthiness Pillar): The solvent mixture should be degassed to ensure the removal of dissolved oxygen, which can deactivate the catalyst. This can be achieved by bubbling the inert gas through the stirred solution for another 10-15 minutes.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
The choice of aryl halide is a critical strategic decision in planning a Suzuki-Miyaura cross-coupling. The established reactivity trend of I > Br > Cl >> F directly correlates with the C-X bond strength and dictates the required reaction conditions and catalyst complexity.
-
Aryl iodides and bromides are reliable substrates that couple efficiently under relatively standard conditions, making them ideal for a wide range of applications.
-
Aryl chlorides , while economically attractive, demand the use of advanced, sterically hindered, and electron-rich ligands to overcome the high activation barrier of the C-Cl bond.
-
Aryl fluorides remain a significant challenge, generally requiring a switch from palladium to nickel catalysis to achieve meaningful conversion.
For researchers in drug development, understanding these nuances allows for the rational design of synthetic routes that balance reactivity, cost, substrate availability, and scalability, ultimately accelerating the discovery and production of novel therapeutics.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 7. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Green Compass: A Comparative Guide to Evaluating Metrics in Syntheses Utilizing (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic Acid
In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of efficiency is no longer solely defined by yield. As the principles of green chemistry become increasingly integral to process development, a suite of metrics has emerged to quantify the environmental footprint of a chemical transformation. This guide provides a comparative analysis of key green chemistry metrics through the lens of a common yet crucial reaction: the Suzuki-Miyaura cross-coupling, specifically utilizing (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid. This boronic acid is a valuable building block in the synthesis of complex organic molecules, and optimizing its use is a prime example of where green chemistry principles can have a significant impact.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond theoretical definitions to offer a practical, data-driven comparison of different synthetic approaches, empowering you to make more sustainable choices in your own laboratory and process scale-up.
Understanding the Green Metrics: A Primer
Before delving into our comparative case studies, it is essential to understand the language of green chemistry evaluation. Four key metrics will be the pillars of our analysis:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1][2] It is a fundamental concept in green chemistry, highlighting the intrinsic efficiency of a reaction pathway.[2]
-
E-Factor (Environmental Factor): This metric provides a more practical measure of waste generation by calculating the ratio of the mass of waste to the mass of product.[3][4] A lower E-Factor signifies a more environmentally benign process.
-
Process Mass Intensity (PMI): Adopted widely in the pharmaceutical industry, PMI offers a holistic view of a process's efficiency by considering the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a specific mass of the final product.[1][5][6][7]
-
Reaction Mass Efficiency (RME): RME refines the concept of yield by taking into account the masses of all reactants used in a reaction, providing a more accurate picture of the material efficiency of a transformation.[8][9][10]
Each of these metrics offers a unique perspective on the "greenness" of a synthesis. While Atom Economy is a powerful design tool, E-Factor and PMI provide a real-world assessment of a process's wastefulness, and RME offers a nuanced view of reactant efficiency.
Comparative Case Studies: Synthesizing 4-Aryl-2'-methylbiphenyl
To illustrate the practical application of these metrics, we will compare two hypothetical, yet realistic, synthetic protocols for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br) to produce the corresponding 4-Aryl-2'-methylbiphenyl.
Reaction Scheme:
Case Study A: A "Traditional" Approach
This protocol represents a common, less optimized approach to the Suzuki-Miyaura coupling, often found in early-stage discovery labs. It utilizes a traditional solvent system and a relatively high catalyst loading.
Case Study B: A "Greener," Optimized Approach
This protocol incorporates several green chemistry principles, including the use of a more sustainable solvent, a lower catalyst loading, and a more streamlined work-up procedure.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the calculated green chemistry metrics for our two case studies. The stark contrast in the values underscores the profound impact of thoughtful process optimization on the environmental footprint of a synthesis.
| Metric | Formula | Case Study A: Traditional | Case Study B: Greener |
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | 65.2% | 65.2% |
| E-Factor | (Total Mass In - Mass of Product) / Mass of Product | 115.8 | 32.5 |
| Process Mass Intensity (PMI) | Total Mass In / Mass of Product | 116.8 | 33.5 |
| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100% | 55.4% | 60.3% |
Note: For the purpose of this comparison, the synthesis of the starting materials is not included in the calculations. The focus is on the greenness of the specific transformation.
Experimental Protocols
Protocol for Case Study A: Traditional Approach
Materials:
-
This compound (5.00 g, 23.6 mmol)
-
Aryl Bromide (Ar-Br, MW 157.01) (3.71 g, 23.6 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (1.36 g, 1.18 mmol, 5 mol%)
-
Sodium Carbonate (7.50 g, 70.8 mmol)
-
Toluene (150 mL)
-
Water (75 mL)
-
Ethyl Acetate (for extraction, 3 x 100 mL)
-
Brine (50 mL)
-
Magnesium Sulfate (10 g)
-
Silica Gel (for chromatography, 100 g)
-
Hexane/Ethyl Acetate (for chromatography, 500 mL)
Procedure:
-
To a 500 mL round-bottom flask, add this compound, aryl bromide, and Tetrakis(triphenylphosphine)palladium(0).
-
Add toluene and a 2M aqueous solution of sodium carbonate.
-
Heat the mixture to reflux (110 °C) for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine, then dry over magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product (assuming 85% yield, 5.0 g).
Protocol for Case Study B: Greener, Optimized Approach
Materials:
-
This compound (5.00 g, 23.6 mmol)
-
Aryl Bromide (Ar-Br, MW 157.01) (3.71 g, 23.6 mmol)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl2) (0.154 g, 0.236 mmol, 1 mol%)
-
Potassium Phosphate (10.0 g, 47.1 mmol)
-
2-Methyltetrahydrofuran (2-MeTHF) (100 mL)
-
Water (20 mL)
-
Brine (20 mL)
Procedure:
-
To a 250 mL round-bottom flask, add this compound, aryl bromide, Pd(dtbpf)Cl2, and potassium phosphate.
-
Add 2-MeTHF and water.
-
Heat the mixture to 80 °C for 4 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and transfer to a separatory funnel.
-
Separate the organic layer and wash with water and then brine.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a minimal amount of a suitable solvent to yield the pure product (assuming 93% yield, 5.5 g).
Visualizing the Green Chemistry Evaluation Workflow
The following diagram illustrates the logical flow of evaluating the greenness of a chemical synthesis, from the initial inputs to the final metric calculations.
Caption: Workflow for evaluating green chemistry metrics.
Causality and Insights: The "Why" Behind the Numbers
The dramatic improvement in the green metrics from Case Study A to Case Study B is not accidental; it is the result of deliberate, informed choices rooted in the principles of sustainable chemistry.
-
Solvent Selection: The move from toluene to 2-MeTHF is a significant upgrade. 2-MeTHF is a bio-based solvent with a better environmental, health, and safety (EHS) profile than toluene. Its lower water solubility can also simplify aqueous workups.
-
Catalyst Efficiency: The use of a more active palladium catalyst (Pd(dtbpf)Cl2) allows for a significant reduction in catalyst loading from 5 mol% to 1 mol%. This not only reduces the cost and environmental impact associated with the precious metal but also minimizes potential metal contamination in the final product.
-
Workup and Purification: The most substantial contribution to the high PMI and E-Factor in Case Study A comes from the extensive use of solvents in the extractive workup and, most notably, the silica gel chromatography. By designing a process that yields a cleaner crude product amenable to recrystallization, Case Study B drastically reduces solvent usage and eliminates the need for solid-phase purification, which is a major contributor to process waste.
-
Reaction Conditions: The milder reaction temperature and shorter reaction time in Case Study B also contribute to a greener profile by reducing energy consumption, although this is not directly captured by the mass-based metrics discussed here.
Logical Relationships Between Green Chemistry Metrics
The interplay between the different green metrics is crucial to a comprehensive understanding of process efficiency. The following diagram illustrates these relationships.
Caption: Interrelationships of key green chemistry metrics.
As the diagram shows, Atom Economy, Yield, and Stoichiometry are all components of Reaction Mass Efficiency. RME, in turn, is a component of the more holistic Process Mass Intensity, which also accounts for solvents and other reagents. The direct mathematical relationship between PMI and E-Factor highlights their complementary nature in assessing process waste.
Conclusion: A Call to Action for Greener Synthesis
The evaluation of syntheses using this compound serves as a compelling case study for the broader application of green chemistry metrics. By moving beyond yield as the sole indicator of success, we can design and implement chemical processes that are not only efficient but also environmentally responsible. The significant reductions in waste and material consumption demonstrated in our "greener" case study are not merely theoretical ideals; they are achievable goals that can be realized through conscious choices in catalyst selection, solvent use, and process design.
As scientists and drug development professionals, the onus is on us to integrate these metrics into our daily workflows. By doing so, we can contribute to a more sustainable future for the chemical industry, one reaction at a time.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41 ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08355F [pubs.rsc.org]
- 3. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistryforsustainability.org [chemistryforsustainability.org]
- 10. Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Cross-Coupling Reactions with ortho-Tolylboronic Acid Derivatives
Introduction: Embracing the Challenge of Steric Hindrance
The construction of carbon-carbon bonds is a foundational pillar of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of synthetic tools, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable for their reliability and broad functional group tolerance.[1][2] These reactions enable the precise assembly of complex molecular architectures, often with biaryl moieties at their core.
This guide focuses on a specific, yet highly relevant, building block: ortho-tolylboronic acid and its derivatives. The defining feature of this reagent is the ortho-methyl group, which introduces significant steric hindrance around the reactive boronic acid functionality.[3] While the methyl group is weakly electron-donating, which can be beneficial for the reaction, its proximity to the reaction center presents a formidable challenge to the catalytic cycle.[3] This steric impediment can hinder key steps, leading to sluggish reactions, low yields, and undesired side reactions.
For researchers and drug development professionals, understanding how to effectively utilize this sterically encumbered reagent is crucial. Success hinges on the rational selection of catalysts, ligands, and reaction conditions tailored to overcome this steric barrier. This guide provides a comprehensive literature review and comparative analysis of various cross-coupling strategies, offering field-proven insights and detailed protocols to empower scientists to confidently incorporate ortho-tolylboronic acid into their synthetic routes.
The Mechanistic Hurdle: Why the ortho-Methyl Group Matters
The efficacy of a Suzuki-Miyaura cross-coupling reaction is governed by three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] The steric bulk of an ortho-substituent on the boronic acid partner primarily impacts the transmetalation step.
Transmetalation: This is the step where the organic group is transferred from the boron atom to the palladium center. The ortho-methyl group on the tolyl ring can sterically clash with the ligands on the palladium complex, impeding the formation of the necessary intermediate and slowing down the rate of this crucial transfer.[3] A slightly lower yield for ortho-tolylboronic acid compared to its meta and para isomers is often attributed to this hindered approach.[3]
To overcome this challenge, the catalyst system must be specifically designed to accommodate or even leverage this steric bulk. The evolution of highly active catalyst systems featuring bulky, electron-rich ligands has been a game-changer for coupling sterically hindered substrates.[4]
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
In the fields of pharmaceutical research and advanced materials science, (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is a valuable building block. However, its utility in the lab is matched by the critical importance of its proper handling and disposal. As scientists, our responsibility extends beyond the successful synthesis to the safe and environmentally conscious management of all chemical waste.
This guide provides a comprehensive, step-by-step protocol for the disposal of this compound and its associated waste streams. The procedures outlined here are grounded in established safety protocols for arylboronic acids and biphenyl compounds, designed to ensure the safety of laboratory personnel and maintain regulatory compliance.
Disclaimer: This guide is based on the known hazards of structurally similar arylboronic acids and biphenyl compounds. You are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for this compound before handling or disposal.
Part 1: Hazard Identification and Risk Assessment
Understanding the "why" behind a protocol is the hallmark of a self-validating and safe laboratory system. This compound, like many of its chemical cousins, presents a multi-faceted hazard profile that dictates its disposal pathway.
-
Arylboronic Acid Reactivity: Boronic acids as a class are known irritants. Safety Data Sheets for analogous compounds consistently indicate they are hazardous.[1][2]
-
Biphenyl Moiety Ecotoxicity: The biphenyl structure within the molecule is a key consideration. Biphenyl itself is classified as very toxic to aquatic life with long-lasting effects.[3] This environmental hazard profile strictly prohibits drain disposal.
Based on data from analogous compounds, the anticipated hazard classifications under the Globally Harmonized System (GHS) are summarized below.
| Hazard Classification | GHS Category | Rationale & Implication for Disposal |
| Skin Corrosion/Irritation | Category 2 | Direct contact can cause skin irritation. Mandates the use of nitrile gloves and necessitates that all contaminated PPE and materials be disposed of as hazardous waste.[4] |
| Serious Eye Damage/Irritation | Category 2 | Poses a significant risk of serious eye irritation. Safety goggles or a face shield are mandatory during handling and disposal.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if inhaled as a dust. All handling and weighing of the solid compound must be performed in a certified chemical fume hood. |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 or 2 (Anticipated) | Based on the biphenyl core, this compound is expected to be toxic to aquatic life.[3] This is the primary driver for treating it as a controlled, hazardous waste stream and preventing its release into the environment. |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The cardinal rule for this compound is: No drain or regular trash disposal. All waste streams must be collected as hazardous chemical waste.
Immediate Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure you are in a controlled environment, preferably a chemical fume hood, and are wearing the appropriate PPE:
-
Eye Protection: Safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant nitrile gloves. Inspect for tears before use.[5]
-
Protective Clothing: A buttoned lab coat.
Waste Segregation and Containerization
Proper segregation is key to preventing dangerous chemical reactions within a waste container.[5]
-
Create a Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for your this compound waste. High-density polyethylene (HDPE) containers are suitable for this purpose.[6]
-
Labeling: The label must be unambiguous. At a minimum, it should state:
-
"HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Environmental Hazard")
-
-
Do Not Mix: Never mix boronic acid waste with other waste streams, particularly strong oxidizing agents, strong acids, or bases, unless explicitly directed by your institution's Environmental Health and Safety (EHS) office.[5][7]
Disposal of Different Waste Streams
-
Solid Waste:
-
Carefully sweep or scoop any unused solid this compound.
-
Collect any contaminated weighing paper, paper towels, or disposable labware (e.g., pipette tips used to transfer solids).
-
Place all these materials directly into your designated hazardous waste container.
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, collect all solutions in a designated, labeled container for liquid hazardous waste.
-
The label should also indicate the solvent(s) and an approximate concentration of the boronic acid.
-
Never pour these solutions down the drain.
-
-
Contaminated Sharps:
-
Needles, syringes, or glass Pasteur pipettes used to handle solutions of this compound must be disposed of in a designated sharps container.
-
Ensure the sharps container is also labeled as containing this chemical waste.
-
Decontamination of Empty Containers
The original product container is not "empty" until it has been decontaminated. Chemical residues can pose a significant hazard.
-
Initial Rinse (as Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the Rinsate: This first rinsate is considered hazardous waste. Pour it into your designated liquid hazardous waste container.[8]
-
Subsequent Rinses: Consult your institutional EHS guidelines. Subsequent rinses may also need to be collected as hazardous waste.
-
Final Disposal: After the container is thoroughly rinsed and air-dried in the fume hood, deface or completely remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.
Part 3: Disposal Decision Workflow
The logical process for managing this compound waste is visualized below. This workflow emphasizes safety and compliance at each step.
Caption: Logical workflow for the safe disposal of this compound.
Part 4: Finalizing Disposal
Once your waste container is ready for disposal (typically when it is 80% full or after 6 months, per institutional policy), seal it securely. Store it in your laboratory's designated hazardous waste satellite accumulation area, away from incompatible materials. Follow your institution's specific procedures to arrange for pickup by your EHS department or a licensed hazardous waste disposal company.[6]
By adhering to these procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research operations.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 7. nj.gov [nj.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Mastering the Safe Handling of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the precise and safe handling of chemical reagents is paramount. (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid, a valuable building block in organic synthesis, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
This compound, like many arylboronic acids, is classified as a hazardous chemical. The primary risks associated with this compound are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Contact with the eyes can lead to significant damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of the dust or powder can irritate the respiratory system.[1][2]
Arylboronic acids can also be sensitive to oxidation and protodeboronation (cleavage of the carbon-boron bond), which can affect the compound's integrity and potentially lead to the formation of other hazardous substances. Therefore, proper handling and storage are critical not only for safety but also for ensuring the quality of the reagent.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of PPE is mandatory when handling this compound. The following table outlines the minimum requirements and the rationale behind each piece of equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A face shield should be worn over goggles when there is a risk of splashing.[3][4] | To protect the eyes from dust particles and splashes of the chemical, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, are required. Inspect gloves for any signs of damage before use and change them immediately if contaminated.[5][6] | To prevent skin contact and potential irritation. Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound.[5][6][7] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes are mandatory. | To protect the skin from accidental spills and contact.[3][4] |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood or if dust generation is likely, a NIOSH-approved respirator (e.g., an N95 dust mask) is required.[1] | To minimize the risk of inhaling dust particles and subsequent respiratory tract irritation.[1][2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation:
-
Hazard Assessment: Before beginning any work, review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.
-
Engineering Controls: All handling of the solid material and its solutions should be conducted in a certified chemical fume hood.[3][4] A chemical fume hood is the primary control device for protecting laboratory workers from flammable and toxic chemicals.[3][4] Ensure the fume hood is functioning correctly and the sash is at the appropriate height.[3][8]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[9]
-
Work Area: Designate a specific area for handling the compound and ensure it is clean and uncluttered.[10]
Handling the Solid:
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Weighing: If weighing the powder, do so within the fume hood to contain any dust.[10] Use an anti-static gun if the powder is prone to static, which can cause it to disperse.[10]
-
Transfers: Use a spatula or other appropriate tools for transferring the solid to minimize dust generation.[11] Keep the container tightly closed when not in use.[1]
Post-Handling:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent. Dispose of all cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other contaminated disposable PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[11] Do not eat, drink, or smoke in the laboratory.[11]
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed container.[12]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and any associated hazards (e.g., "Irritant").[12][13]
-
No Mixing: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12][14]
Neutralization (with EHS Approval):
For some simple boronic acids, neutralization may be an approved method of disposal. However, this should not be performed without a specific, validated procedure and explicit approval from your institution's EHS department.[12] A general procedure for neutralizing a weak acid is as follows:
-
Work in a well-ventilated fume hood.
-
Dilute the acidic waste with a large volume of water in a suitable container.
-
Slowly add a mild base, such as sodium bicarbonate (baking soda), with constant stirring.[14][15]
-
Monitor the pH of the solution using a pH meter or pH strips.
-
Continue adding the base in small portions until the pH is within the neutral range specified by local regulations (typically 5.5-9.0).[12]
-
The neutralized solution may then be disposed of according to institutional and local guidelines.[15]
Final Disposal:
-
Professional Collection: Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal company in accordance with your institution's procedures.[16]
-
Documentation: Complete all required waste manifest forms accurately.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring a secure laboratory environment for all.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. osha.gov [osha.gov]
- 4. labconco.com [labconco.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. How To Choose The Right chemical resistant Gloves – A Buyer’s Guide - Blog [droppe.com]
- 8. labdepotinc.com [labdepotinc.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. medlabmag.com [medlabmag.com]
- 14. laballey.com [laballey.com]
- 15. laballey.com [laballey.com]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

